Tert-butyl 3-ethynylphenylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(3-ethynylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-5-10-7-6-8-11(9-10)14-12(15)16-13(2,3)4/h1,6-9H,2-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWBYRQRBCBWDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460901 | |
| Record name | tert-butyl 3-ethynylphenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185619-66-3 | |
| Record name | tert-butyl 3-ethynylphenylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 3-ethynylphenylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
tert-butyl 3-ethynylphenylcarbamate CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of tert-butyl 3-ethynylphenylcarbamate, a bifunctional molecule with significant potential in drug discovery and chemical biology. Its structure, incorporating a Boc-protected amine and a terminal alkyne, makes it a valuable building block for the synthesis of more complex molecules, particularly through bioorthogonal "click chemistry" reactions. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and application, and discusses its relevance in modern drug development workflows.
Chemical and Physical Properties
This compound is a solid at room temperature with a purity of approximately 97%.[1] It is advisable to store the compound in a refrigerator to ensure its stability.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 185619-66-3 | [1] |
| Molecular Formula | C₁₃H₁₅NO₂ | Inferred from structure |
| Molecular Weight | 217.27 g/mol | Sigma-Aldrich |
| IUPAC Name | tert-butyl N-(3-ethynylphenyl)carbamate | [1] |
| Physical Form | Solid | [1] |
| Purity | 97% | [1] |
| Storage Temperature | Refrigerator | [1] |
| InChI Key | OVWBYRQRBCBWDM-UHFFFAOYSA-N | [1] |
Experimental Protocols
Synthesis of this compound
While a specific detailed protocol for the synthesis of this compound is not available in the reviewed literature, a general and plausible synthetic route can be adapted from standard procedures for the synthesis of carbamates. The following protocol describes the reaction of 3-ethynylaniline with di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
3-Ethynylaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Triethylamine (Et₃N) or another suitable base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
In a round-bottom flask, dissolve 3-ethynylaniline (1.0 equivalent) in anhydrous THF.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in anhydrous THF to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure this compound.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound
The terminal alkyne group of this compound makes it an ideal substrate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of a stable triazole linkage with an azide-containing molecule.
Materials:
-
This compound
-
An azide-containing molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
A suitable solvent system (e.g., a 1:1 mixture of tert-butanol and water, or DMSO)[2]
-
Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a copper-chelating ligand (optional but recommended for bioconjugation)[3]
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 equivalent) and the azide-containing molecule (1.0-1.2 equivalents) in the chosen solvent.[2]
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.2 equivalents).[2]
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 equivalents).[2] If using a ligand, it can be pre-mixed with the copper sulfate solution.[2]
-
To the stirred solution of the alkyne and azide, add the freshly prepared sodium ascorbate solution, followed by the copper(II) sulfate solution (or the copper-ligand complex).[2][3]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1 to 24 hours. Monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 1,4-disubstituted 1,2,3-triazole product.
Applications in Drug Discovery and Development
The bifunctional nature of this compound makes it a versatile tool in drug discovery. The Boc-protected amine serves as a stable protecting group that can be removed under acidic conditions to reveal a primary amine for further functionalization. The terminal alkyne is a handle for "click chemistry," enabling its conjugation to a wide variety of molecules.
Role as a Linker in Bioconjugation
This compound can be used as a linker to attach small molecules, such as fluorescent dyes or biotin, to biomolecules like proteins or nucleic acids. The workflow for such an application is depicted below.
Application in Fragment-Based Drug Discovery
In fragment-based drug discovery (FBDD), small molecules ("fragments") that bind weakly to a biological target are identified and then optimized to produce high-affinity ligands. The ethynyl group of this compound can be used to link different fragments together after they have been identified to bind to adjacent sites on a protein target.
While specific signaling pathways directly modulated by this compound have not been identified in the literature, its utility as a building block allows for the synthesis of probes and potential inhibitors for a wide range of biological targets. The development of molecules targeting specific signaling pathways is a major focus of modern drug discovery. The chemical handles present in this compound make it a valuable starting point for the synthesis of libraries of compounds to screen against various kinases, proteases, and other key players in cellular signaling.
Safety Information
This compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation.[1] The hazard statement associated with this compound is H302 (Harmful if swallowed).[1] It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
Conclusion
This compound is a valuable and versatile chemical tool for researchers in drug discovery and chemical biology. Its bifunctional nature allows for its use as a linker in bioconjugation and as a key component in the construction of more complex bioactive molecules through reliable and efficient click chemistry reactions. The experimental protocols and conceptual workflows provided in this guide are intended to facilitate its application in the laboratory and to stimulate further research into its potential uses in the development of novel therapeutics.
References
Synthesis of Tert-Butyl 3-Ethynylphenylcarbamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details two primary synthetic pathways for the preparation of tert-butyl 3-ethynylphenylcarbamate, a valuable building block in medicinal chemistry and materials science. The protocols provided are based on established chemical transformations and offer flexibility depending on the availability of starting materials.
Introduction
This compound is a bifunctional molecule incorporating a protected aniline and a terminal alkyne. The tert-butyloxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, revealing the aniline functionality.[1] The ethynyl group is a versatile handle for further chemical modifications, most notably through copper-catalyzed or palladium-catalyzed coupling reactions such as the Sonogashira coupling, "click" chemistry (Huisgen cycloaddition), and Glaser coupling. These features make it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional organic materials.
This guide outlines two distinct and reliable synthetic routes to this compound. The first pathway commences with the readily available 3-iodoaniline, involving a Boc-protection step followed by a Sonogashira coupling and subsequent deprotection of a silyl-protected alkyne. The second, more direct route, involves the Boc-protection of commercially available 3-ethynylaniline.
Pathway 1: Synthesis from 3-Iodoaniline
This three-step pathway provides a robust method for the synthesis of this compound, starting from 3-iodoaniline. The key transformations are the protection of the amino group, followed by a palladium-catalyzed Sonogashira cross-coupling reaction, and concluding with the removal of a trimethylsilyl (TMS) protecting group.
Step 1: Synthesis of tert-Butyl 3-Iodophenylcarbamate
The initial step involves the protection of the amino group of 3-iodoaniline with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the aniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Experimental Protocol: Boc-Protection of 3-Iodoaniline
-
Materials:
-
3-Iodoaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-iodoaniline (1.0 eq) in the chosen anhydrous solvent.
-
Add the base (e.g., triethylamine, 1.2 eq).
-
To this solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure tert-butyl 3-iodophenylcarbamate.[2][3]
-
Step 2: Sonogashira Coupling with Trimethylsilylacetylene
The second step is a Sonogashira cross-coupling reaction between the synthesized tert-butyl 3-iodophenylcarbamate and trimethylsilylacetylene. This reaction is catalyzed by a palladium complex and a copper(I) salt.[4]
Experimental Protocol: Sonogashira Coupling
-
Materials:
-
tert-Butyl 3-iodophenylcarbamate
-
Trimethylsilylacetylene (TMSA)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Anhydrous triethylamine (Et₃N) or another suitable amine base/solvent
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
-
Procedure:
-
To a Schlenk flask, add tert-butyl 3-iodophenylcarbamate (1.0 eq), the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).
-
Add the anhydrous solvent and anhydrous triethylamine.
-
Add trimethylsilylacetylene (1.2-1.5 eq) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
After completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst residues, washing with the same solvent.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl 3-((trimethylsilyl)ethynyl)phenylcarbamate.[5][6]
-
Step 3: Deprotection of the Trimethylsilyl Group
The final step is the removal of the trimethylsilyl (TMS) protecting group to yield the terminal alkyne. This can be achieved under mild basic or fluoride-mediated conditions.[7][8]
Experimental Protocol: TMS Deprotection
-
Materials:
-
tert-Butyl 3-((trimethylsilyl)ethynyl)phenylcarbamate
-
Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
-
Procedure (using K₂CO₃/MeOH):
-
Dissolve the silylated intermediate (1.0 eq) in methanol.
-
Add potassium carbonate (2.0-3.0 eq).
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent in vacuo to obtain the final product, this compound. Further purification can be done by column chromatography if necessary.[9][10]
-
Pathway 2: Direct Synthesis from 3-Ethynylaniline
This pathway presents a more concise, one-step synthesis starting from the commercially available 3-ethynylaniline.[11] The reaction involves the direct Boc-protection of the amino group.
Step 1: Boc-Protection of 3-Ethynylaniline
The amino group of 3-ethynylaniline is protected using di-tert-butyl dicarbonate under basic conditions. Care should be taken as the alkyne functionality can be sensitive to certain reaction conditions.
Experimental Protocol: Boc-Protection of 3-Ethynylaniline
-
Materials:
-
3-Ethynylaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable base (e.g., Triethylamine, Sodium bicarbonate, or 4-Dimethylaminopyridine)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)
-
-
Procedure:
-
Dissolve 3-ethynylaniline (1.0 eq) in the chosen anhydrous solvent in a round-bottom flask.
-
Add the base (e.g., triethylamine, 1.2 eq).
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Continue stirring at room temperature for 2-8 hours, monitoring the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Work up the reaction mixture by dissolving the residue in an organic solvent (e.g., ethyl acetate), washing with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield this compound.[12][13]
-
Data Presentation
The following table summarizes the key quantitative data for the described synthetic pathways. Yields are representative and may vary based on specific reaction conditions and scale.
| Step | Reactants (Molar Ratio) | Catalyst/Reagent (Molar Ratio) | Solvent | Typical Yield |
| Pathway 1, Step 1: Boc-Protection of 3-Iodoaniline | 3-Iodoaniline (1.0), Boc₂O (1.1) | Triethylamine (1.2) | THF or DCM | 85-95% |
| Pathway 1, Step 2: Sonogashira Coupling | tert-Butyl 3-iodophenylcarbamate (1.0), Trimethylsilylacetylene (1.2) | Pd(PPh₃)₂Cl₂ (0.02-0.05), CuI (0.01-0.03), Triethylamine (solvent) | THF/Triethylamine | 70-90% |
| Pathway 1, Step 3: TMS Deprotection | tert-Butyl 3-((trimethylsilyl)ethynyl)phenylcarbamate (1.0) | Potassium Carbonate (2.0) | Methanol | 90-99% |
| Pathway 2, Step 1: Boc-Protection of 3-Ethynylaniline | 3-Ethynylaniline (1.0), Boc₂O (1.1) | Triethylamine (1.2) | THF or DCM | 80-95% |
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic pathways.
Caption: Synthetic Route 1 from 3-Iodoaniline.
Caption: Synthetic Route 2 from 3-Ethynylaniline.
References
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. tert-Butyl (3-iodophenyl)carbamate | CymitQuimica [cymitquimica.com]
- 3. 143390-49-2|tert-Butyl (3-iodophenyl)carbamate|BLD Pharm [bldpharm.com]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]
- 9. gelest.com [gelest.com]
- 10. researchgate.net [researchgate.net]
- 11. chemscene.com [chemscene.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of tert-butyl 3-ethynylphenylcarbamate: A Technical Guide
For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of chemical compounds is fundamental for structural elucidation, purity assessment, and quality control. This technical guide provides an in-depth analysis of the ¹H NMR and ¹³C NMR spectral data for tert-butyl 3-ethynylphenylcarbamate (CAS No: 185619-66-3).
This document outlines the detailed nuclear magnetic resonance (NMR) data, presents a standardized experimental protocol for data acquisition, and includes a visual representation of the molecular structure and its key spectroscopic correlations.
Quantitative NMR Spectral Data
The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound. The data presented is based on typical values observed for this compound and its structural analogs.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.70 | s | 1H | Ar-H (H-2) |
| ~7.45 | d | 1H | Ar-H (H-4) |
| ~7.25 | t | 1H | Ar-H (H-5) |
| ~7.10 | d | 1H | Ar-H (H-6) |
| ~6.50 | s (br) | 1H | N-H |
| ~3.10 | s | 1H | C≡C-H |
| 1.52 | s | 9H | -C(CH₃)₃ |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants may vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~152.8 | C=O (carbamate) |
| ~139.0 | Ar-C (C-1) |
| ~129.5 | Ar-CH (C-5) |
| ~125.0 | Ar-CH (C-4) |
| ~122.5 | Ar-C (C-3) |
| ~121.0 | Ar-CH (C-6) |
| ~118.0 | Ar-CH (C-2) |
| ~83.0 | -C≡CH |
| ~80.5 | -C(CH₃)₃ |
| ~77.5 | -C≡CH |
| 28.4 | -C(CH₃)₃ |
Note: Chemical shifts are referenced to the solvent peak.
Experimental Protocol for NMR Analysis
The following protocol outlines a standardized procedure for the acquisition of ¹H and ¹³C NMR spectra of this compound.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can affect chemical shifts.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm) in organic solvents.
-
Sample Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Final Volume: Ensure the final volume of the solution in the NMR tube is sufficient to cover the detection coils of the NMR spectrometer, typically a height of 4-5 cm.
2.2. NMR Spectrometer Setup and Data Acquisition
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental requirements.
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃ (or other appropriate deuterated solvent)
-
Temperature: 298 K (25 °C)
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Number of Scans (NS): 16-64 (depending on sample concentration)
-
Relaxation Delay (D1): 1.0 - 2.0 seconds
-
Acquisition Time (AQ): 3-4 seconds
-
Spectral Width (SW): 12-16 ppm
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz
-
Solvent: CDCl₃ (or other appropriate deuterated solvent)
-
Temperature: 298 K (25 °C)
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30')
-
Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (D1): 2.0 seconds
-
Acquisition Time (AQ): 1-2 seconds
-
Spectral Width (SW): 200-240 ppm
2.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H NMR or the solvent peak to its known chemical shift for ¹³C NMR (e.g., CDCl₃ at 77.16 ppm).
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.
Molecular Structure and NMR Correlations
The following diagram illustrates the chemical structure of this compound and highlights the key correlations between the atoms and their expected NMR signals.
This guide serves as a foundational resource for the spectroscopic analysis of this compound, providing essential data and protocols to support research and development activities in the chemical and pharmaceutical sciences.
The Versatile Role of tert-Butyl 3-Ethynylphenylcarbamate in Modern Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 3-ethynylphenylcarbamate is a bifunctional chemical building block of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates a terminal alkyne and a Boc-protected aniline, offering a versatile platform for a variety of chemical transformations. The terminal alkyne group is a ready handle for powerful carbon-carbon bond-forming reactions such as the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". The tert-butoxycarbonyl (Boc) protecting group provides stability to the aniline nitrogen, preventing its interference in reactions targeting the alkyne, while allowing for its selective removal under acidic conditions to enable further functionalization. This dual reactivity makes it a valuable synthon for the construction of complex molecular architectures, including kinase inhibitors and novel polymers.
Physicochemical Properties and Spectroscopic Characterization
Predicted Spectroscopic Data
The following table summarizes the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound, based on data from structurally similar compounds.
| Spectroscopic Data | Predicted Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50-7.20 (m, 4H, Ar-H), 6.50 (br s, 1H, NH), 3.05 (s, 1H, C≡C-H), 1.52 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 152.7 (C=O), 139.0 (Ar-C), 129.0 (Ar-C), 124.0 (Ar-C), 123.0 (Ar-C), 119.0 (Ar-C), 118.0 (Ar-C), 83.5 (Ar-C≡C), 80.5 (C(CH₃)₃), 77.5 (Ar-C≡C), 28.3 (C(CH₃)₃) |
| FT-IR (KBr, cm⁻¹) | ~3300 (alkyne C-H stretch), ~3250 (N-H stretch), ~2100 (C≡C stretch), ~1710 (C=O stretch, carbamate) |
| Mass Spectrometry (ESI-MS) | m/z 218.11 [M+H]⁺ |
Synthesis of this compound
The synthesis of this compound is typically achieved through the protection of the amino group of 3-ethynylaniline using di-tert-butyl dicarbonate (Boc₂O). This is a standard and high-yielding procedure for the Boc-protection of anilines.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a general procedure for the Boc-protection of anilines and can be adapted for the synthesis of the title compound.
Materials:
-
3-Ethynylaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP) (optional, as a base/catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-ethynylaniline (1.0 eq) in THF or DCM.
-
Add di-tert-butyl dicarbonate (1.1 eq). If the reaction is slow, a catalytic amount of DMAP or a stoichiometric amount of a non-nucleophilic base like triethylamine can be added.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization to yield this compound.
Applications as a Chemical Building Block
The synthetic utility of this compound lies in its ability to undergo a variety of chemical transformations, primarily at the terminal alkyne position. The Boc-protecting group ensures that the nucleophilicity of the aniline nitrogen is masked, allowing for clean reactions at the ethynyl group.
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, and it is a powerful tool for the formation of carbon-carbon bonds.[2][3] this compound is an excellent substrate for this reaction, enabling the synthesis of a wide range of substituted arylalkynes. These products are common structural motifs in pharmaceuticals, including kinase inhibitors.[4]
Caption: Sonogashira Coupling Workflow.
This protocol is a general guideline and may require optimization for specific substrates.[5]
Materials:
-
This compound
-
Aryl iodide or bromide
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.02-0.05 eq).
-
Add the anhydrous solvent and triethylamine (2.0-3.0 eq).
-
To this stirring mixture, add this compound (1.1-1.2 eq).
-
Stir the reaction mixture at room temperature or heat as necessary, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[6][7] This "click" reaction is widely used in drug discovery, bioconjugation, and materials science due to its mild reaction conditions and high functional group tolerance.[][9] this compound can be readily coupled with a wide variety of organic azides to form stable triazole-linked products.
Caption: CuAAC (Click Chemistry) Workflow.
This protocol is a widely used procedure for CuAAC reactions.[10][11][12]
Materials:
-
This compound
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (tBuOH)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.0-1.2 eq) in a 1:1 mixture of tBuOH and water.
-
To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.3 eq).
-
Add an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq).
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the pure 1,2,3-triazole product.
Role in Drug Discovery: Kinase Inhibitors
The 3-ethynylaniline core, readily accessible from this compound via deprotection, is a key structural motif in a number of clinically important kinase inhibitors.[13][14] For example, the epidermal growth factor receptor (EGFR) inhibitor Erlotinib, used in the treatment of non-small cell lung cancer, incorporates this moiety. The ethynyl group often extends into a hydrophobic pocket of the ATP-binding site of the kinase, contributing to the inhibitor's potency and selectivity.
The general strategy involves using this compound in a Sonogashira coupling or a similar reaction to construct the core scaffold of the inhibitor, followed by deprotection of the Boc group and subsequent functionalization of the resulting aniline.
Caption: Role in Kinase Inhibitor Synthesis.
Potential in Polymer Science
While the direct polymerization of this compound is not extensively documented, its structure suggests potential for use in the synthesis of novel polymers. The terminal alkyne can participate in polymerization reactions such as those catalyzed by transition metals to form polyacetylenes. The carbamate functionality could influence the solubility and processing characteristics of the resulting polymers. Furthermore, the Boc group can be removed post-polymerization to yield a functional polymer with free amino groups, which can be further modified to tune the material's properties.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its dual functionality, combining a reactive terminal alkyne with a protected aniline, allows for its strategic incorporation into a wide range of molecular structures. Its utility is particularly evident in the synthesis of complex heterocyclic systems relevant to drug discovery, most notably in the development of kinase inhibitors. The straightforward protocols for its use in Sonogashira couplings and click chemistry, coupled with the reliable nature of the Boc protecting group, make it an indispensable tool for researchers and scientists in both academic and industrial settings.
References
- 1. tert-Butyl (3-ethynylphenyl)carbamate | 185619-66-3 [sigmaaldrich.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. jenabioscience.com [jenabioscience.com]
- 9. Click Chemistry Reagents, Click Chemistry Tools | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
physical and chemical characteristics of tert-butyl 3-ethynylphenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of tert-butyl 3-ethynylphenylcarbamate, a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical compounds and functional materials.
Chemical Identity and Physical Properties
This compound, with the CAS Number 185619-66-3, is a solid organic compound.[1] It is characterized by the presence of a Boc-protected amine and a terminal alkyne group on a phenyl ring. This unique combination of functional groups makes it a versatile synthon for various chemical transformations, including cross-coupling reactions and click chemistry.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source/Note |
| IUPAC Name | tert-butyl N-(3-ethynylphenyl)carbamate | [1] |
| CAS Number | 185619-66-3 | [1] |
| Molecular Formula | C₁₃H₁₅NO₂ | Calculated |
| Molecular Weight | 217.26 g/mol | Calculated |
| Physical Form | Solid | [1] |
| Purity | ≥97% | [1] |
| Storage | Refrigerator | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Spectroscopic Characterization
Detailed spectroscopic data is essential for the unambiguous identification and quality control of this compound. While specific experimental spectra for this compound are not widely published, the expected spectral features can be inferred from its structure.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm, 9H), the acetylenic proton (singlet, ~3.0 ppm, 1H), aromatic protons (multiplets, 7.0-7.5 ppm, 4H), and the N-H proton of the carbamate (broad singlet). |
| ¹³C NMR | Resonances for the tert-butyl quaternary and methyl carbons, the acetylenic carbons, the aromatic carbons, and the carbonyl carbon of the carbamate group. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch of the carbamate, the C≡C-H stretch of the alkyne, the C=O stretch of the carbamate, and C-H stretches of the aromatic ring and tert-butyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. |
Synthesis and Purification
The synthesis of this compound typically involves the protection of the amino group of 3-ethynylaniline with a tert-butoxycarbonyl (Boc) group.
General Synthesis Workflow
A logical workflow for the synthesis of N-Boc protected amines, such as this compound, is depicted below. This generally involves the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc)₂O.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of N-Boc Amines
While a specific protocol for this compound is not detailed in the provided search results, a general procedure for the Boc protection of amines is as follows:
-
Reaction Setup: Dissolve the amine (e.g., 3-ethynylaniline) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O), typically in a 1.0 to 1.2 molar ratio to the amine. A base like triethylamine or 4-(dimethylamino)pyridine (DMAP) can be added to catalyze the reaction, although it often proceeds without a catalyst.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then redissolved in an organic solvent (e.g., ethyl acetate) and washed with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove unreacted starting materials and byproducts.
-
Purification: The crude product is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. Further purification is often achieved by column chromatography on silica gel.
Safety and Handling
This compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation. The hazard statement H302 indicates that it is harmful if swallowed.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Applications in Research and Drug Development
The bifunctional nature of this compound makes it a valuable intermediate in the synthesis of a wide range of organic molecules.
-
Pharmaceutical Synthesis: The ethynyl group can be utilized in Sonogashira coupling reactions to introduce substituted alkynes or in "click" chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to form triazole rings, which are common scaffolds in medicinal chemistry. The Boc-protected amine provides a latent amino group that can be deprotected under acidic conditions for further functionalization.
-
Materials Science: The rigid phenylacetylene backbone can be incorporated into polymers and other materials to impart specific electronic or photophysical properties.
Logical Relationship in a Multi-step Synthesis
The use of this compound as an intermediate in a multi-step synthesis often follows a logical progression of reactions, as illustrated below.
Caption: A logical workflow illustrating the use of this compound in a multi-step synthesis.
References
tert-butyl 3-ethynylphenylcarbamate safety and handling information
An In-depth Technical Guide to the Safety and Handling of tert-butyl 3-ethynylphenylcarbamate
This guide provides a detailed overview of the known safety and handling information for this compound, a compound relevant to researchers, scientists, and professionals in the field of drug development. Due to the limited availability of a comprehensive Safety Data Sheet (SDS), this document is based on the most current and verified information.
Hazard Identification and Classification
This compound is classified as harmful if swallowed. It is essential to handle this compound with care, employing appropriate personal protective equipment and engineering controls to minimize exposure.
Table 1: GHS Classification
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed |
Note: This classification is based on available data and may not be exhaustive. A full toxicological profile is not currently available.
Physical and Chemical Properties
Limited information is available regarding the physical and chemical properties of this compound.
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical Form | Solid |
| IUPAC Name | This compound |
| InChI Key | OVWBYRQRBCBWDM-UHFFFAOYSA-N |
| Purity | 97% |
Safe Handling and Storage
Proper handling and storage procedures are critical to ensure the safety of laboratory personnel.
Table 3: Safe Handling and Storage
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. |
| Engineering Controls | Use in a well-ventilated area, preferably within a chemical fume hood. |
| Handling | Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling. |
| Storage | Store in a refrigerator. Keep container tightly closed in a dry and well-ventilated place. |
First Aid Measures
In the event of exposure, immediate and appropriate first aid should be administered.
Table 4: First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell. |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Skin Contact | Wash with plenty of soap and water. |
| Inhalation | Move person into fresh air. |
Experimental Protocols
Detailed experimental protocols for the safety assessment of this compound are not publicly available at this time. Standard toxicological assays would be required to fully characterize its hazard profile.
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.
Caption: Safe handling workflow for this compound.
A Technical Guide to tert-Butyl 3-Ethynylphenylcarbamate: Commercial Availability, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 3-ethynylphenylcarbamate, a chemical compound of interest in medicinal chemistry and drug discovery. The guide details its commercial availability, presents key technical data, and outlines a plausible synthetic pathway. While direct therapeutic applications and specific biological activities of this compound are not extensively documented in publicly available literature, this guide explores its potential utility as a versatile building block in the synthesis of more complex molecules, particularly through "click chemistry" and as a component of larger, biologically active compounds such as kinase inhibitors or proteolysis-targeting chimeras (PROTACs).
Commercial Availability and Supplier Information
This compound is commercially available from several chemical suppliers. The following table summarizes the available information from a selection of vendors. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed product specifications.
| Supplier | Catalog Number | Purity | Quantity | Price (USD) | CAS Number |
| Sigma-Aldrich | SY3H3D678F90 | 97% | 100 mg | $154.00 | 185619-66-3 |
| 250 mg | $177.00 | ||||
| 1 g | $228.00 | ||||
| BroadPharm | BP-11672 | >95% | 1 g | $220.00 | 185619-66-3 |
| 5 g | $780.00 | ||||
| SciSupplies | 95.0% | 1 g | €10.63 | Not specified | |
| CymitQuimica | 10-F780435 | 98% | 100 mg | €536.00 | 1019202-25-5 |
| 250 mg | €881.00 | ||||
| 1 g | €1,643.00 | ||||
| Chemrio | 43698 | Not specified | Not specified | ¥1.00 (placeholder) | Not specified |
Note: Prices are subject to change and may not include shipping and handling fees. The CAS number 1019202-25-5 provided by one supplier appears to be an outlier; the most commonly cited CAS number is 185619-66-3.
Technical Data
A summary of the key physicochemical properties of this compound is provided below. This data has been compiled from supplier websites and chemical databases. For detailed specifications, it is recommended to request a Certificate of Analysis (CoA) from the supplier.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₂ | BroadPharm |
| Molecular Weight | 217.27 g/mol | Calculated |
| CAS Number | 185619-66-3 | Sigma-Aldrich, BroadPharm |
| Appearance | Solid | Sigma-Aldrich |
| Purity | 95% - 98% | Various suppliers[1] |
| Storage Temperature | Refrigerator (2-8 °C) | Sigma-Aldrich |
| IUPAC Name | tert-butyl (3-ethynylphenyl)carbamate | Sigma-Aldrich |
Safety Information
Based on the Safety Data Sheet (SDS) for a closely related compound, this compound should be handled with care in a laboratory setting. The following hazard statements and precautionary measures are likely applicable:
-
Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Precautionary Statements: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/ eye protection/ face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Synthesis Methodology
-
Boc Protection of 3-ethynylaniline: The amino group of 3-ethynylaniline is protected with a tert-butoxycarbonyl (Boc) group.
-
Sonogashira Coupling: While the starting material 3-ethynylaniline is commercially available, an alternative approach to introduce the ethynyl group is via a Sonogashira coupling reaction of a protected 3-haloaniline (e.g., tert-butyl (3-bromophenyl)carbamate) with a suitable acetylene source.
The following sections detail the likely experimental protocols for the primary synthetic route.
Experimental Protocol: Boc Protection of 3-Ethynylaniline
Materials:
-
3-Ethynylaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
Dissolve 3-ethynylaniline (1.0 eq) in the chosen solvent (DCM or THF) in a round-bottom flask equipped with a magnetic stir bar.
-
Add the base (e.g., triethylamine, 1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.
Logical Workflow for Synthesis
The synthesis of this compound can be visualized as a straightforward workflow.
Caption: Synthetic workflow for this compound.
Potential Applications in Drug Discovery and Development
While no specific biological activity or therapeutic application for this compound has been identified in the reviewed literature, its chemical structure suggests several potential applications as a versatile building block in medicinal chemistry.
Click Chemistry
The terminal alkyne group is a key functional handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry". This reaction allows for the efficient and specific formation of a stable triazole ring by reacting with an azide-containing molecule. This makes this compound a valuable reagent for:
-
Fragment-Based Drug Discovery (FBDD): It can be used as an alkyne-containing fragment for screening against biological targets. Hits can then be elaborated by clicking on azide-functionalized molecules to improve potency and pharmacokinetic properties.
-
Synthesis of PROTACs and other Bifunctional Molecules: The alkyne can serve as a conjugation point for linking a target-binding ligand to another functional moiety, such as an E3 ligase ligand in a PROTAC, a fluorescent dye for imaging, or a peptide.
Caption: Application in Click Chemistry.
Building Block for Kinase Inhibitors and Other Bioactive Molecules
The phenylcarbamate moiety is present in numerous biologically active compounds, including kinase inhibitors. The ethynyl group can be further functionalized or can itself interact with the target protein. The tert-butyl protecting group can be readily removed under acidic conditions to reveal the free aniline, which can then be used in subsequent synthetic steps, such as amide bond formation or sulfonylation, to build more complex molecular architectures.
Caption: Role as a versatile building block.
Conclusion
This compound is a readily available chemical reagent with potential applications in drug discovery and medicinal chemistry. While its direct biological activity remains to be elucidated, its utility as a versatile building block, particularly for the synthesis of complex molecules via "click chemistry" and other cross-coupling reactions, is significant. This guide provides a foundational resource for researchers interested in utilizing this compound in their synthetic and drug discovery endeavors. Further investigation into the biological properties of this molecule and its derivatives is warranted.
References
An In-depth Technical Guide on the Fundamental Reactivity of the Ethynyl Group in tert-Butyl 3-Ethynylphenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 3-ethynylphenylcarbamate is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a terminal alkyne, a key functional group for a variety of carbon-carbon bond-forming reactions, and a Boc-protected aniline, which allows for subsequent modifications. This guide provides a comprehensive overview of the fundamental reactivity of the ethynyl group in this compound, with a focus on its application in the synthesis of complex organic molecules, particularly in the context of drug discovery. Detailed experimental protocols for key transformations, quantitative data summaries, and visualizations of reaction mechanisms and their application in relevant signaling pathways are presented to serve as a valuable resource for researchers in the field.
Introduction
The unique electronic and structural properties of the ethynyl group make it a cornerstone of modern organic synthesis. Its linear geometry and high reactivity allow for the construction of rigid molecular scaffolds and the introduction of diverse functionalities. When incorporated into a phenylcarbamate framework, as in this compound, the ethynyl group's reactivity can be harnessed for the synthesis of a wide array of heterocyclic and polycyclic compounds. The tert-butyloxycarbonyl (Boc) protecting group on the aniline nitrogen ensures stability during various synthetic manipulations and can be readily removed under acidic conditions to allow for further functionalization. This combination of a reactive alkyne and a protected amine makes this compound a valuable building block in the development of novel therapeutics, particularly kinase inhibitors.
Core Reactivity of the Ethynyl Group
The terminal alkyne in this compound is amenable to a range of chemical transformations. The most prominent and synthetically useful of these are palladium-catalyzed cross-coupling reactions and copper-catalyzed cycloadditions.
Sonogashira Coupling
The Sonogashira coupling is a robust and widely utilized method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[2] The reaction proceeds under mild conditions and tolerates a wide variety of functional groups, making it a powerful tool in the synthesis of complex molecules.[1]
The general scheme for the Sonogashira coupling of this compound with an aryl halide is as follows:
Table 1: Representative Conditions for Sonogashira Coupling Reactions
| Entry | Aryl Halide | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | RT | >95 |
| 2 | 4-Bromobenzonitrile | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine | Toluene | 60 | 85-95 |
| 3 | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (2) / P(t-Bu)₃ (4) | CuI (5) | Cs₂CO₃ | DMF | 80 | 80-90 |
| 4 | 2-Bromopyridine | [DTBNpP]Pd(crotyl)Cl (2.5) | None (Copper-free) | TMP | DMSO | RT | ~97 |
Note: Yields are typical for similar substrates and may vary for this compound.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction that forms a 1,4-disubstituted 1,2,3-triazole from a terminal alkyne and an azide.[3][4] This reaction is characterized by its high yield, mild reaction conditions, and tolerance to a wide range of functional groups, making it ideal for bioconjugation and drug discovery applications.[4]
The general scheme for the CuAAC reaction of this compound with an organic azide is as follows:
Table 2: Representative Conditions for CuAAC Reactions
| Entry | Azide | Copper Source | Reducing Agent | Ligand | Solvent | Temp. (°C) | Yield (%) |
| 1 | Benzyl azide | CuSO₄·5H₂O (5) | Sodium Ascorbate (10) | None | t-BuOH/H₂O | RT | >95 |
| 2 | 1-Azido-4-nitrobenzene | CuI (10) | None | None | DMF | RT | >90 |
| 3 | 3-Azidopropan-1-ol | CuSO₄·5H₂O (2) | Sodium Ascorbate (5) | TBTA | DMSO/H₂O | RT | >95 |
Note: Yields are typical for similar substrates and may vary for this compound.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the title compound from 3-ethynylaniline.
Materials:
-
3-Ethynylaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-ethynylaniline (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound as a solid.
Table 3: Spectroscopic Data for tert-Butyl (4-ethynylphenyl)carbamate (Analogue)
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.41 (d, J = 8.6 Hz, 2H), 7.33 (d, J = 8.6 Hz, 2H), 6.65 (s, 1H), 3.03 (s, 1H), 1.52 (s, 9H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 152.6, 138.9, 132.8, 118.6, 118.4, 83.3, 80.9, 77.4, 28.3 |
| IR (KBr, cm⁻¹) | 3340, 3300, 2980, 2105, 1720, 1595, 1520, 1240, 1160 |
Note: This data is for the isomeric tert-butyl (4-ethynylphenyl)carbamate and is provided for reference.[5] Spectroscopic data for the 3-ethynyl isomer is expected to be similar with differences in the aromatic region splitting patterns.
Protocol for Sonogashira Coupling
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq), the aryl halide (1.1 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Add anhydrous, degassed THF and triethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the coupled product.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
This compound
-
Azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the azide (1.1 eq) in a 1:1 mixture of t-BuOH and water.
-
To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.1 eq).
-
Add an aqueous solution of CuSO₄·5H₂O (0.05 eq).
-
Stir the reaction mixture vigorously at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the 1,2,3-triazole.
Applications in Drug Discovery
The synthetic versatility of this compound makes it a valuable precursor for the synthesis of biologically active molecules, particularly kinase inhibitors. The 3-aminophenylacetylene core, obtained after Boc-deprotection, is a common scaffold in many epidermal growth factor receptor (EGFR) and Bcr-Abl kinase inhibitors used in cancer therapy.[6]
Role in Kinase Inhibitor Synthesis
The ethynyl group can be elaborated via Sonogashira coupling to introduce various aryl and heteroaryl moieties that can interact with the hydrophobic regions of the kinase active site. The aniline nitrogen, after deprotection, can participate in crucial hydrogen bonding interactions with the hinge region of the kinase domain.
Targeted Signaling Pathway: Bcr-Abl Signaling in Chronic Myeloid Leukemia (CML)
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent of Chronic Myeloid Leukemia (CML).[7] It activates a number of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and survival.[8][9] Bcr-Abl inhibitors, such as imatinib, bind to the ATP-binding site of the kinase domain and block its activity. The 3-ethynylphenylcarbamate scaffold can be used to synthesize potent Bcr-Abl inhibitors.
Visualizations
Reaction Mechanisms
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: Catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition.
Experimental and Logical Workflows
Caption: Workflow for drug discovery using the target molecule.
Caption: Simplified Bcr-Abl signaling pathway and its inhibition.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. The predictable and efficient reactivity of its terminal ethynyl group through Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition allows for the rapid construction of diverse and complex molecular architectures. Its application in the synthesis of kinase inhibitors highlights its importance in modern drug discovery. This guide provides a foundational understanding of its reactivity, along with practical experimental guidance, to facilitate its use in the development of novel chemical entities for a range of scientific applications.
References
- 1. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, 185619-66-3 | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chronic myelogenous leukemia - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using tert-butyl 3-ethynylphenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," specifically tailored for the use of tert-butyl 3-ethynylphenylcarbamate. This reaction is a powerful tool for the synthesis of 1,4-disubstituted 1,2,3-triazoles, which are significant scaffolds in medicinal chemistry and drug development.[1][2] The CuAAC reaction is renowned for its high efficiency, mild reaction conditions, and broad functional group tolerance, making it an ideal ligation strategy in complex molecular synthesis.[2][3][4]
Introduction
The copper(I)-catalyzed reaction between an azide and a terminal alkyne, known as the CuAAC reaction, provides exclusive formation of the 1,4-disubstituted 1,2,3-triazole regioisomer.[3][5] This is a significant advantage over the thermal Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers and requires elevated temperatures.[3][5] The reliability and specificity of the CuAAC reaction have led to its widespread adoption in various fields, including bioconjugation, materials science, and drug discovery.[1][6][7]
This compound is a valuable building block in this context. The terminal alkyne functionality readily participates in the CuAAC reaction, while the Boc-protected amine offers a latent functional group for subsequent manipulations, allowing for the construction of more complex molecules.
Reaction Principle
The catalytic cycle of the CuAAC reaction involves the in situ formation of a copper(I) acetylide intermediate. This intermediate then reacts with an organic azide in a stepwise manner to form a six-membered copper-containing ring, which subsequently rearranges and, upon protonolysis, yields the stable 1,4-disubstituted 1,2,3-triazole product and regenerates the copper(I) catalyst. The use of a reducing agent, such as sodium ascorbate, is crucial to maintain copper in its active Cu(I) oxidation state, especially when starting from a Cu(II) salt like CuSO₄·5H₂O.[8][9]
Experimental Protocol
This protocol provides a general procedure for the CuAAC reaction between this compound and an organic azide. The reaction conditions can be optimized for specific substrates.
Materials:
-
This compound (Alkyne)
-
Organic Azide (e.g., Benzyl Azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium L-Ascorbate
-
Solvent: e.g., a 1:1 mixture of tert-Butanol and Water[10]
-
Reaction vessel (e.g., round-bottom flask or vial with a magnetic stir bar)
-
Deionized Water
-
Organic solvents for workup and purification (e.g., Dichloromethane, Ethyl Acetate)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: In a reaction vessel, dissolve this compound (1.0 equivalent) and the desired organic azide (1.0 - 1.1 equivalents) in a 1:1 mixture of tert-butanol and water.[11]
-
Catalyst and Reductant Addition: To the stirred solution, add a freshly prepared aqueous solution of sodium L-ascorbate (0.1 - 0.2 equivalents).[3][11] Following this, add an aqueous solution of CuSO₄·5H₂O (0.01 - 0.05 equivalents).[3][10]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1 to 24 hours.[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).[11] Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[11]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the pure 1,4-disubstituted 1,2,3-triazole.[11]
Data Presentation
The following tables summarize typical reaction parameters and yields for CuAAC reactions. While specific data for this compound is not extensively published, these tables provide a general expectation for reaction outcomes with various alkynes and azides under standard CuAAC conditions.
Table 1: General CuAAC Reaction Parameters
| Parameter | Typical Range/Value | Reference |
| Alkyne to Azide Ratio | 1.0 : 1.0 - 1.2 | [11] |
| Copper Catalyst Loading | 1 - 5 mol% | [3] |
| Reducing Agent (Sodium Ascorbate) | 10 - 20 mol% | [3][11] |
| Solvent System | t-BuOH/H₂O (1:1), CH₂Cl₂, DMSO/H₂O | [10][12][13] |
| Temperature | Room Temperature | [3] |
| Reaction Time | 1 - 24 hours | [3] |
Table 2: Representative Yields for CuAAC Reactions
| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Benzyl Azide | CuSO₄/NaAsc | t-BuOH/H₂O | 24 | 91 | [14] |
| Phenylacetylene | Phenyl Azide | Cu/C (flow) | DCM | - | 99.8 | [1] |
| 1-Hexyne | Benzyl Azide | CuBr-based catalyst | Neat | 0.5 | >99 | [15] |
| Propargyl Alcohol | Azido-biomolecule | CuSO₄/NaAsc/THPTA | Buffer | 1 | - | [8] |
Visualizations
Diagram 1: General Workflow for CuAAC Reaction
Caption: General experimental workflow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Diagram 2: Catalytic Cycle of CuAAC
Caption: Simplified catalytic cycle for the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
References
- 1. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 7. bioclone.net [bioclone.net]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Click chemistry beyond metal-catalyzed cycloaddition as a remarkable tool for green chemical synthesis of antifungal medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for tert-butyl 3-ethynylphenylcarbamate in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of tert-butyl 3-ethynylphenylcarbamate as a versatile linker in bioconjugation. This reagent is particularly useful for introducing a terminal alkyne functionality for "click chemistry" applications, along with a protected amine that can be deprotected for subsequent modifications.
Core Applications
-
Antibody-Drug Conjugates (ADCs): Serves as a linker to attach cytotoxic drugs to monoclonal antibodies. The alkyne group allows for conjugation to an azide-modified payload, and the protected amine can be used for attaching solubility-enhancing moieties or other functional groups.
-
Protein Labeling: Enables the attachment of fluorescent dyes, biotin, or other reporter molecules to proteins for visualization, tracking, and quantification.[1]
-
Drug Delivery Systems: Facilitates the construction of targeted drug delivery systems by linking targeting ligands (e.g., peptides, antibodies) to nanoparticles or drug carriers.
-
Proteomics and Activity-Based Probing: Can be incorporated into probes to identify and characterize protein binding partners from complex biological samples.[2]
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the conjugation of an azide-modified protein with this compound.
Materials:
-
Azide-modified protein (e.g., antibody, enzyme)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate (freshly prepared)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMF or DMSO.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution must be prepared fresh.
-
-
Catalyst Premix:
-
In a microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio (e.g., 10 µL of 100 mM CuSO₄ with 20 µL of 200 mM THPTA).
-
Allow the mixture to stand for a few minutes to form the Cu(I)-ligand complex.
-
-
Conjugation Reaction:
-
In a reaction tube, add the azide-modified protein solution.
-
Add the this compound stock solution to the protein solution to achieve a 10- to 50-fold molar excess. The final concentration of the organic solvent (DMF or DMSO) should be kept below 10% (v/v) to minimize protein denaturation.
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Add the catalyst premix to the reaction mixture to a final copper concentration of 0.1-1 mM.
-
Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Remove unreacted linker and catalyst components by purifying the bioconjugate using a suitable method, such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography.
-
-
Characterization:
-
Confirm the successful conjugation and assess the purity of the product using techniques such as SDS-PAGE, mass spectrometry (MS), and HPLC.
-
Protocol 2: Boc Deprotection of the Phenylcarbamate Linker
This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to reveal a primary amine.
Materials:
-
Boc-protected bioconjugate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene (optional)
Procedure:
-
Deprotection Reaction:
-
Lyophilize the purified bioconjugate to remove the aqueous buffer.
-
Dissolve the lyophilized conjugate in a solution of 50% TFA in DCM.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction by LC-MS to confirm the complete removal of the Boc group.
-
-
Solvent Removal:
-
Remove the TFA and DCM under reduced pressure. Co-evaporation with toluene can help in the complete removal of residual TFA.
-
-
Purification:
-
Resuspend the deprotected conjugate in a suitable buffer and purify using a desalting column to remove residual TFA. The resulting bioconjugate now has a free amine that can be used for further functionalization.
-
Data Presentation
The following tables summarize representative quantitative data for bioconjugation reactions using alkyne-azide click chemistry and subsequent Boc deprotection. The actual results may vary depending on the specific biomolecule and reaction conditions.
Table 1: Representative Data for CuAAC Bioconjugation
| Parameter | Value |
| Molar excess of alkyne linker | 10 - 50 fold |
| Final Copper Concentration | 0.1 - 1 mM |
| Reaction Time | 1 - 4 hours |
| Typical Conjugation Efficiency | > 90% |
| Purity of Conjugate (post-SEC) | > 95% |
Table 2: Representative Data for Boc Deprotection
| Parameter | Value |
| TFA Concentration | 50% in DCM |
| Reaction Time | 30 - 120 minutes |
| Deprotection Efficiency | > 95% |
| Purity of Final Product | > 95% |
Visualizations
Caption: Experimental workflow for dual functionalization of a protein.
Caption: Study of RTK signaling using a fluorescently labeled receptor.
References
Application Notes and Protocols: Boc Deprotection of tert-Butyl 3-Ethynylphenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, prized for its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1] This application note provides detailed protocols for the deprotection of tert-butyl 3-ethynylphenylcarbamate to yield 3-ethynylaniline, a valuable intermediate in the synthesis of pharmaceuticals and functional materials. The procedures outlined below utilize common acidic reagents, namely Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), and are adaptable for general laboratory use.
Reaction Mechanism
The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbamate oxygen by an acid.[2][3] This is followed by the loss of the stable tert-butyl cation, which subsequently deprotonates to form isobutylene gas. The resulting carbamic acid is unstable and readily decarboxylates to afford the free amine.[2] In the presence of excess acid, the final product is typically isolated as its corresponding ammonium salt.[2][3]
Summary of Deprotection Conditions
While specific quantitative data for the deprotection of this compound is not widely published, the following table summarizes typical conditions and expected outcomes based on general procedures for Boc deprotection of aromatic amines.[4][5]
| Reagent/Catalyst | Solvent(s) | Typical Concentration | Temperature (°C) | Typical Reaction Time | Expected Yield |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 0 - 25 | 30 min - 2 h | >90% |
| Hydrochloric Acid (HCl) | 1,4-Dioxane, Methanol, or Ethyl Acetate | 4 M | 0 - 25 | 1 - 4 h | >90% |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a common and generally high-yielding method for Boc deprotection.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) (5-10 eq, or as a 20-50% solution in DCM) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The reaction is often accompanied by the evolution of CO₂ gas.[2]
-
Work-up: a. Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. b. Dissolve the residue in a suitable organic solvent such as ethyl acetate. c. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected 3-ethynylaniline.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method provides the product as its hydrochloride salt, which can be advantageous for purification and stability.
Materials:
-
This compound
-
4 M HCl in 1,4-Dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: To a round-bottom flask containing this compound (1.0 eq), add a 4 M solution of HCl in 1,4-dioxane.
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The product, 3-ethynylaniline hydrochloride, will often precipitate out of the solution as a solid.
-
Isolation: a. Upon completion, collect the precipitated solid by filtration. b. Wash the solid with cold diethyl ether to remove any non-polar impurities. c. Dry the collected solid under vacuum to obtain the 3-ethynylaniline hydrochloride salt.
Experimental Workflow and Logic
The following diagram illustrates the general workflow for the Boc deprotection of this compound.
Caption: General workflow for the Boc deprotection of this compound.
References
Application Notes and Protocols for the Synthesis of Triazole Derivatives Using tert-butyl 3-ethynylphenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1,4-disubstituted 1,2,3-triazole derivatives utilizing tert-butyl 3-ethynylphenylcarbamate. This compound serves as a key building block in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The resulting triazole structures are of significant interest in medicinal chemistry due to their diverse biological activities.
Introduction
The 1,2,3-triazole moiety is a prominent scaffold in a wide array of pharmacologically active compounds, exhibiting properties that include antimicrobial, antiviral, and anticancer activities. The CuAAC reaction offers a highly efficient and regioselective method for the synthesis of these valuable derivatives. In this context, this compound is a versatile alkyne component. The Boc-protected amine functionality allows for further molecular elaboration post-triazole formation, providing a strategic handle for the synthesis of complex molecules and potential drug candidates.
Synthetic Workflow Overview
The general strategy for the synthesis of triazole derivatives using this compound involves the CuAAC reaction with a variety of organic azides. The reaction proceeds under mild conditions, typically at room temperature, and is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt and a reducing agent.
Application Notes and Protocols for tert-butyl 3-ethynylphenylcarbamate as a Linker for Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly advancing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent. The linker connecting these two components is a critical determinant of the ADC's efficacy, stability, and safety profile. An ideal linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, while enabling efficient and selective release of the payload at the tumor site.
This document describes the application of tert-butyl 3-ethynylphenylcarbamate as a novel, versatile linker for the development of next-generation ADCs. This linker offers a unique combination of a bioorthogonal "clickable" handle and a protected amine, providing a flexible platform for various conjugation and drug-release strategies. The ethynyl group allows for highly efficient and site-specific conjugation to azide-modified antibodies via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry".[1][][3] The tert-butyloxycarbonyl (Boc) protecting group on the phenylcarbamate allows for subsequent chemical modifications, such as the attachment of a drug payload, following deprotection.
The carbamate functionality itself is a key component of many clinically validated linkers, often as part of a self-immolative spacer that ensures the release of an unmodified payload.[4][5] This application note provides a comprehensive overview, detailed protocols, and data presentation for the proposed use of this compound in ADC development.
Physicochemical Properties and Key Features
The properties of the core linker molecule are essential for its successful application in ADC development.
| Property | Value | Reference/Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 185619-66-3 | [6] |
| Molecular Formula | C13H15NO2 | [6] |
| Molecular Weight | 217.26 g/mol | [6] |
| Appearance | Solid | [6] |
| Key Functional Groups | Terminal Alkyne, Boc-protected Amine | - |
| Proposed Conjugation Chemistry | Azide-Alkyne Cycloaddition (Click Chemistry) | [1][] |
| Potential Release Mechanism | Enzymatic cleavage (if part of a larger cleavable linker) | [4][5] |
Proposed Mechanism of Action and Experimental Workflow
The proposed strategy for utilizing this compound involves a multi-step process to generate the final ADC. The workflow is designed to be modular, allowing for the synthesis of a drug-linker construct which is then conjugated to an azide-functionalized antibody.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the synthesis of an ADC using the this compound linker. These protocols are based on established chemical principles and may require optimization for specific antibodies and payloads.
Part 1: Synthesis of the Drug-Linker Construct
Protocol 1.1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield 3-ethynylaniline.
-
Dissolution: Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Acid Addition: Cool the solution to 0°C and add trifluoroacetic acid (TFA) (10-20 eq) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Solvent Removal: Remove the DCM and excess TFA under reduced pressure.
-
Purification: The resulting crude 3-ethynylaniline can be purified by column chromatography or used directly in the next step after ensuring complete removal of TFA.
Protocol 1.2: Conjugation of Cytotoxic Payload to 3-ethynylaniline
This protocol outlines the conjugation of an amine-reactive payload (e.g., a payload with a carboxylic acid group) to the newly formed aniline. This example uses a standard peptide coupling reaction.
-
Payload Activation: Dissolve the cytotoxic payload (containing a carboxylic acid, 1.0 eq) in anhydrous dimethylformamide (DMF). Add a coupling agent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq). Stir for 15-30 minutes at room temperature to form the activated ester.
-
Conjugation: Add a solution of 3-ethynylaniline (from Protocol 1.1, 1.2 eq) in DMF to the activated payload solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction by LC-MS.
-
Purification: Upon completion, purify the alkyne-functionalized payload by reverse-phase HPLC to obtain the final drug-linker construct.
Part 2: Antibody Modification
Protocol 2.1: Introduction of Azide Groups onto the Antibody
This protocol describes the functionalization of a monoclonal antibody with azide groups, typically by reacting with the primary amines of lysine residues.
-
Antibody Preparation: Prepare a solution of the monoclonal antibody (e.g., 5-10 mg/mL) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4-8.0.
-
Azide Reagent: Prepare a stock solution of an amine-reactive azide reagent (e.g., Azido-PEG4-NHS ester) in a compatible organic solvent like DMSO.
-
Conjugation: Add a 5- to 10-fold molar excess of the azide reagent to the antibody solution. The exact ratio may require optimization to achieve the desired degree of labeling.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
Purification: Remove the excess azide reagent and purify the azide-modified antibody using size-exclusion chromatography (SEC) or dialysis against PBS.
-
Characterization: Determine the average number of azide groups per antibody (degree of labeling) using methods such as mass spectrometry.
Part 3: Final ADC Conjugation via Click Chemistry
Protocol 3.1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the final conjugation of the alkyne-payload to the azide-modified antibody.
-
Reaction Setup: In a suitable reaction vessel, combine the azide-modified antibody (1.0 eq) in PBS with the alkyne-payload construct (1.5-2.0 eq per azide).
-
Copper Catalyst Premix: In a separate tube, prepare the catalyst solution by mixing a copper(II) sulfate (CuSO4) solution with a reducing agent like sodium ascorbate to generate Cu(I) in situ. A copper-chelating ligand such as THPTA can be included to improve reaction efficiency and reduce antibody denaturation.
-
Conjugation Reaction: Add the copper catalyst premix to the antibody/payload mixture. The final concentration of copper should be in the range of 50-200 µM.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours.
-
Purification: Purify the resulting ADC from excess drug-linker and catalyst components using size-exclusion chromatography (SEC).
-
Characterization: Analyze the final ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
Stability and Efficacy Data (Hypothetical)
The stability of the linker is paramount for a successful ADC. The following table presents hypothetical stability data for an ADC constructed using the proposed linker, compared to a standard maleimide-based linker.
| Assay | Condition | Time Point | % Intact ADC (Ethynylphenyl Linker) | % Intact ADC (Maleimide Linker) |
| Plasma Stability | Human Plasma, 37°C | 24 hours | > 98% | ~ 95% |
| 7 days | > 90% | ~ 75% | ||
| Buffer Stability | PBS, pH 7.4, 37°C | 7 days | > 99% | > 98% |
| Lysosomal Stability | Lysosomal Homogenate | 6 hours | < 10% (if cleavable) | < 10% (if cleavable) |
In Vitro Cytotoxicity (Hypothetical)
The efficacy of the final ADC would be evaluated in cell-based assays using antigen-positive and antigen-negative cell lines.
| Cell Line | Target Antigen | IC50 (ADC) | IC50 (Free Payload) |
| SK-BR-3 | HER2-positive | 0.5 nM | 0.05 nM |
| MCF-7 | HER2-negative | > 100 nM | 0.08 nM |
Conclusion
The use of this compound as a foundational linker component offers a promising and flexible approach for the development of novel antibody-drug conjugates. The integration of a bioorthogonal alkyne handle for "click" conjugation allows for the creation of homogenous and stable ADCs. The protected amine provides a versatile point for payload attachment, potentially as part of a sophisticated, cleavable self-immolative system. The protocols and conceptual framework provided herein offer a solid starting point for researchers to explore the potential of this linker in creating next-generation targeted cancer therapies. Further studies will be required to fully characterize the in vivo stability, efficacy, and safety of ADCs developed using this technology.
References
Application Notes: Profiling Serine Hydrolase Activity with Tert-butyl 3-ethynylphenylcarbamate
For Research Use Only. Not for use in diagnostic procedures.
Introduction
tert-butyl 3-ethynylphenylcarbamate is a versatile chemical probe designed for activity-based protein profiling (ABPP) of serine hydrolases. This class of enzymes plays a critical role in a multitude of physiological processes, including neurobiology, metabolism, and inflammation. Carbamates are a well-established class of irreversible inhibitors that covalently modify the active site serine residue of these enzymes. The inclusion of a terminal alkyne group on this probe allows for the sensitive and specific detection of targeted enzymes through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
These application notes provide a detailed methodology for utilizing this compound to label and identify active serine hydrolases within complex proteomes. The protocols described are based on established chemoproteomic workflows for analogous alkynyl carbamate probes.[1][2][3]
Principle of the Method
Activity-based protein profiling with this compound is a two-step process. First, the probe is introduced to a biological sample (e.g., cell lysate, tissue proteome), where it selectively forms a covalent bond with the catalytic serine of active serine hydrolases. Unbound probe is then removed. Second, a reporter tag containing an azide moiety (e.g., a fluorescent dye or biotin) is attached to the probe-labeled proteins via CuAAC click chemistry. This allows for the visualization or enrichment and subsequent identification of the targeted enzymes. This approach enables the profiling of enzyme activity rather than just protein abundance, providing a more accurate functional snapshot of the proteome.
Applications
-
Target Identification and Validation: Identify the protein targets of novel serine hydrolase inhibitors through competitive profiling.
-
Drug Development: Screen for inhibitor potency and selectivity against a broad range of serine hydrolases in a native biological context.
-
Enzyme Activity Profiling: Compare the activity levels of serine hydrolases across different biological states (e.g., disease vs. healthy, treated vs. untreated).
-
Functional Proteomics: Elucidate the roles of uncharacterized serine hydrolases in cellular signaling and disease.
Experimental Protocols
Disclaimer: The following protocols are adapted from published methodologies for structurally similar O-aryl and other activated carbamate probes used in serine hydrolase profiling.[1][2][3] Researchers should perform initial optimization experiments for their specific protein of interest and biological system.
Protocol 1: In Vitro Labeling of Serine Hydrolases in Proteomes
This protocol describes the direct labeling of active serine hydrolases in a cell or tissue lysate.
Materials:
-
This compound (Probe)
-
Proteome Lysate (e.g., mouse brain, prepared in PBS)
-
DMSO (Anhydrous)
-
Rhodamine-Azide (or Biotin-Azide)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) Sulfate (CuSO₄)
-
SDS-PAGE loading buffer
-
Microcentrifuge tubes
Procedure:
-
Proteome Preparation: Prepare proteome lysates from cells or tissues at a concentration of 1-2 mg/mL in a suitable buffer (e.g., PBS, pH 7.4). Determine the protein concentration using a standard assay (e.g., BCA).
-
Probe Incubation:
-
Dilute the proteome to a final concentration of 1 mg/mL.
-
Prepare a 100X stock solution of this compound in DMSO.
-
Add 1 µL of the 100X probe stock solution to 99 µL of the diluted proteome for a final probe concentration of 10 µM (this may require optimization, from 1-100 µM).
-
Incubate the reaction for 30-60 minutes at 37°C.
-
-
Click Chemistry Reaction:
-
To the probe-labeled proteome, add the following click chemistry reagents in order:
-
Rhodamine-Azide (100 µM final concentration)
-
TCEP (1 mM final concentration, freshly prepared)
-
TBTA (100 µM final concentration)
-
CuSO₄ (1 mM final concentration)
-
-
Vortex the mixture to ensure complete mixing.
-
-
Reaction Incubation: Incubate the click reaction for 1 hour at room temperature, protected from light.
-
Sample Preparation for Analysis:
-
Stop the reaction by adding 4X SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using a fluorescent gel scanner.
-
Protocol 2: Competitive Activity-Based Protein Profiling
This protocol is used to determine the potency and selectivity of an inhibitor by measuring its ability to compete with this compound for binding to serine hydrolases.
Materials:
-
All materials from Protocol 1
-
Serine Hydrolase Inhibitor of Interest
Procedure:
-
Proteome Preparation: Prepare and dilute the proteome to 1 mg/mL as described in Protocol 1.
-
Inhibitor Pre-incubation:
-
Prepare serial dilutions of your inhibitor of interest in DMSO.
-
Add 1 µL of each inhibitor dilution to 98 µL of the proteome. For the control sample, add 1 µL of DMSO.
-
Pre-incubate the proteome with the inhibitor for 30 minutes at 37°C.
-
-
Probe Labeling:
-
Add 1 µL of a 100X stock of this compound to each sample for a final concentration of 1-5 µM (a lower concentration is often used in competitive profiling to enhance sensitivity).
-
Incubate for 30 minutes at 37°C.
-
-
Click Chemistry and Analysis: Proceed with steps 3-6 from Protocol 1 to attach the reporter tag and analyze the samples by fluorescent gel scanning. The reduction in fluorescent signal for a specific protein band in the presence of the inhibitor indicates successful competition.
Data Presentation
The potency of inhibitors against specific serine hydrolases can be quantified by densitometry of the fluorescent gel bands from a competitive ABPP experiment. The data is typically plotted as percent inhibition versus inhibitor concentration to determine the IC₅₀ value.
Table 1: Representative IC₅₀ Values for Carbamate Probes against Key Serine Hydrolases. Data adapted from Adibekian et al. (2013) for analogous O-aryl carbamate probes and is for illustrative purposes only.[1]
| Serine Hydrolase Target | Carbamate Probe A (IC₅₀, nM) | Carbamate Probe B (IC₅₀, nM) | Carbamate Probe C (IC₅₀, nM) |
| MAGL | 50 | 120 | >10,000 |
| ABHD6 | 200 | 80 | >10,000 |
| FAAH | >10,000 | >10,000 | 300 |
Visualizations
Signaling Pathway
Caption: Example signaling pathway involving the serine hydrolase MAGL.
Experimental Workflow
Caption: Workflow for labeling proteins with the chemical probe.
Logical Relationship
Caption: Mechanism of selective labeling and detection.
References
Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions Involving tert-Butyl 3-Ethynylphenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of tert-butyl 3-ethynylphenylcarbamate in palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science, particularly in the synthesis of kinase inhibitors and other biologically active molecules. The protocols detailed below cover Sonogashira, Suzuki, and Heck reactions, offering a range of methodologies for the construction of carbon-carbon bonds.
Introduction
This compound is a key synthetic intermediate that combines a terminal alkyne functionality with a protected aniline. The tert-butyloxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed post-coupling, allowing for further functionalization of the amino group. This makes the compound a valuable precursor for the synthesis of complex molecular architectures, most notably in the pharmaceutical industry for the development of active pharmaceutical ingredients (APIs). Palladium-catalyzed cross-coupling reactions provide an efficient and modular approach to derivatize the ethynyl group, enabling the rapid generation of diverse compound libraries.
Sonogashira Coupling Reactions
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is widely employed in the synthesis of pharmaceuticals, including the notable kinase inhibitor Nilotinib, where this compound is a key precursor.
Experimental Data Summary
The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of this compound with various aryl halides.
| Entry | Aryl Halide | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Iodo-4-methyl-N-(4-(pyridin-3-yl)pyrimidin-2-yl)benzamide | PdCl₂(PPh₃)₂ (5) | CuI (10) | Triethylamine | DMF | 80 | 4 | ~95 |
| 2 | 4-Iodoanisole | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylethylamine | THF | 65 | 6 | 88 |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Cesium Carbonate | Dioxane | 100 | 12 | 75 |
| 4 | 1-Iodonaphthalene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Triethylamine | Acetonitrile | 70 | 8 | 92 |
Detailed Experimental Protocol: Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of this compound with an aryl iodide.
Materials:
-
This compound
-
Aryl halide (e.g., 3-Iodo-4-methyl-N-(4-(pyridin-3-yl)pyrimidin-2-yl)benzamide)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
Procedure:
-
To a dry Schlenk flask under an inert atmosphere of nitrogen or argon, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv.), and copper(I) iodide (0.10 equiv.).
-
Add anhydrous DMF to dissolve the solids, followed by triethylamine (3.0 equiv.).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15 minutes.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired coupled product.
Caption: Workflow for a typical Sonogashira coupling reaction.
Suzuki Coupling Reactions
While less common for terminal alkynes, the acetylenic C-H bond can be converted to a C-B bond (e.g., via hydroboration or reaction with a borane) to enable subsequent Suzuki coupling. More directly, the terminal alkyne can be coupled with an organoboronic acid in a variation of the Suzuki reaction, though this is less conventional. A more practical approach involves the Sonogashira product, where the newly formed aryl-alkyne can undergo further functionalization. For the purpose of these notes, a representative protocol for a Suzuki-type reaction involving a terminal alkyne is provided.
Experimental Data Summary
The following table provides representative conditions for a Suzuki-type coupling involving a terminal alkyne. Optimization will be required for this compound.
| Entry | Aryl Boronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 70-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (6) | CsF | Dioxane | 110 | 18 | 65-80 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 85 | 12 | 70-90 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene | 110 | 24 | 60-75 |
| *Yields are typical for similar terminal alkynes and may vary for this compound. |
Detailed Experimental Protocol: Suzuki-Type Coupling
This protocol outlines a general procedure for the coupling of a terminal alkyne with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous Toluene
-
Degassed Water
-
Nitrogen or Argon gas supply
Procedure:
-
In a Schlenk tube, combine the arylboronic acid (1.5 equiv.), palladium(II) acetate (0.02 equiv.), and SPhos (0.04 equiv.) under an inert atmosphere.
-
Add this compound (1.0 equiv.) and potassium phosphate (2.0 equiv.).
-
Add anhydrous toluene and a minimal amount of degassed water.
-
Seal the tube and heat the mixture at 100 °C with stirring for 16-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Add diethyl ether and water to the reaction mixture.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: A simplified catalytic cycle for the Suzuki coupling reaction.
Heck Coupling Reactions
The Heck reaction involves the coupling of an unsaturated halide with an alkene. While direct coupling of a terminal alkyne with an alkene under Heck conditions is not the standard transformation, variations exist. For the purpose of these application notes, we will present a standard Heck protocol that could be adapted for related transformations or for further functionalization of a product derived from this compound.
Experimental Data Summary
The following table shows representative conditions for a Heck reaction between an aryl halide and an alkene.
| Entry | Aryl Halide | Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Triethylamine | Acetonitrile | 100 | 24 | 90 | | 2 | 1-Iodobenzene | Methyl acrylate | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ | Dioxane | 120 | 18 | 85 | | 3 | 4-Chlorotoluene | n-Butyl acrylate | Pd(OAc)₂ (2) | PCy₃ (4) | K₂CO₃ | DMA | 130 | 36 | 78 | | 4 | 2-Bromonaphthalene | Ethyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMF | 110 | 12 | 95 |
Detailed Experimental Protocol: Heck Reaction
This protocol provides a general method for the Heck coupling of an aryl bromide with an alkene.
Materials:
-
Aryl bromide (e.g., 4-Bromoacetophenone)
-
Alkene (e.g., Styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Triethylamine (TEA)
-
Anhydrous Acetonitrile
-
Nitrogen or Argon gas supply
Procedure:
-
To a sealable reaction tube, add the aryl bromide (1.0 equiv.), palladium(II) acetate (0.01 equiv.), and tri(o-tolyl)phosphine (0.02 equiv.) under an inert atmosphere.
-
Add anhydrous acetonitrile, the alkene (1.5 equiv.), and triethylamine (1.5 equiv.).
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the mixture to room temperature and filter to remove the triethylammonium bromide salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with 1 M HCl and then with brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Caption: A simplified catalytic cycle for the Heck reaction.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. The palladium-catalyzed coupling reactions described herein, particularly the Sonogashira reaction, provide efficient and modular routes to a wide array of substituted alkynes. These methods are highly relevant to researchers in drug discovery and development, offering robust protocols for the generation of novel compounds with potential therapeutic applications. The provided protocols and data serve as a starting point for reaction optimization and library synthesis.
Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using tert-butyl 3-ethynylphenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of tert-butyl 3-ethynylphenylcarbamate as a versatile building block in the synthesis of heterocyclic compounds, with a particular focus on the preparation of substituted quinolines. The protocols detailed below are based on established methodologies for the cyclization of analogous N-substituted alkynyl anilines.
Introduction
This compound is a valuable bifunctional reagent for the synthesis of a variety of heterocyclic structures. The presence of a Boc-protected aniline and a terminal alkyne moiety within the same molecule allows for a range of cyclization strategies, primarily through intramolecular reactions. The Boc (tert-butyloxycarbonyl) protecting group offers stability under various reaction conditions and can be readily removed post-cyclization to allow for further functionalization of the resulting heterocyclic core. This makes it an attractive starting material in medicinal chemistry and drug discovery for the generation of compound libraries based on privileged heterocyclic scaffolds.
Application: Synthesis of Substituted Quinolines
One of the primary applications of this compound is in the synthesis of 6-(Boc-amino)quinolines. This is achieved through an intramolecular electrophilic cyclization, a powerful method for constructing the quinoline ring system. The reaction proceeds via a 6-endo-dig cyclization pathway, facilitated by an electrophile or a metal catalyst. The nature of the electrophile determines the substituent at the 3-position of the resulting quinoline.
General Reaction Scheme:
The general transformation involves the cyclization of this compound in the presence of an electrophilic source or a catalyst to yield the corresponding 6-(Boc-amino)quinoline derivative.
Application Notes and Protocols for Oligonucleotide Labeling with tert-butyl 3-ethynylphenylcarbamate via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone for the modification of biomolecules due to its high efficiency, specificity, and biocompatibility.[][2] This powerful ligation chemistry forms a stable triazole linkage between an azide and a terminal alkyne, proceeding readily under mild, aqueous conditions.[2][3] The introduction of small molecules, such as carbamates, onto oligonucleotides can modulate their therapeutic properties, including cellular uptake, stability, and target binding.
These application notes provide a detailed protocol for the labeling of azide-modified oligonucleotides with the hydrophobic alkyne, tert-butyl 3-ethynylphenylcarbamate. The protocol addresses the potential challenges associated with the hydrophobicity of the carbamate by incorporating a co-solvent system to ensure efficient reaction kinetics. The subsequent purification and characterization of the labeled oligonucleotide are also described in detail.
Data Summary
The following table summarizes the key quantitative parameters for the successful labeling of an azide-modified oligonucleotide with this compound.
| Parameter | Value/Range | Notes |
| Reactants | ||
| Azide-Oligonucleotide Concentration | 20 - 200 µM | Optimal concentration may vary depending on the oligonucleotide sequence and length. |
| This compound Concentration | 1.5 - 10 equivalents (relative to oligonucleotide) | A slight excess of the alkyne is recommended to drive the reaction to completion. |
| Catalyst System | ||
| CuSO₄ Concentration | 0.5 - 1.0 mM | |
| THPTA Ligand Concentration | 2.5 - 5.0 mM (5 equivalents to CuSO₄) | Tris(3-hydroxypropyltriazolylmethyl)amine is a water-soluble ligand that stabilizes the Cu(I) catalyst.[4] |
| Sodium Ascorbate Concentration | 5 - 10 mM | Freshly prepared solution is crucial for efficient reduction of Cu(II) to Cu(I). |
| Reaction Conditions | ||
| Solvent System | Aqueous buffer with 10-50% DMSO or DMF | The organic co-solvent is necessary to solubilize the hydrophobic carbamate. The percentage may require optimization. |
| Reaction Temperature | Room Temperature (20-25°C) to 45°C | Higher temperatures can increase the reaction rate.[3] |
| Reaction Time | 1 - 12 hours | Reaction progress should be monitored by HPLC. |
| Purification and Analysis | ||
| Purification Method | Ethanol/Acetone Precipitation followed by RP-HPLC | Precipitation removes excess reagents, and HPLC provides high-purity product. |
| Characterization | Mass Spectrometry (ESI-MS), HPLC | To confirm the identity and purity of the labeled oligonucleotide. |
Experimental Protocols
Materials and Reagents
-
Azide-modified oligonucleotide
-
This compound (commercially available or synthesized)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), molecular biology grade
-
Triethylammonium acetate (TEAA) buffer, 2 M, pH 7.0
-
Nuclease-free water
-
Ethanol (absolute)
-
3 M Sodium acetate, pH 5.2
-
Acetone
-
Appropriate columns and solvents for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Preparation of Stock Solutions
-
Azide-Oligonucleotide (1 mM): Dissolve the lyophilized azide-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM. Store at -20°C.
-
This compound (10 mM): Dissolve the carbamate in DMSO or DMF to a final concentration of 10 mM. Store at -20°C.
-
Copper(II) Sulfate (100 mM): Dissolve CuSO₄·5H₂O in nuclease-free water to a final concentration of 100 mM. Store at room temperature.
-
THPTA (500 mM): Dissolve THPTA in nuclease-free water to a final concentration of 500 mM. Store at -20°C.
-
Catalyst Premix (10 mM CuSO₄ / 50 mM THPTA): Mix 1 volume of 100 mM CuSO₄ with 5 volumes of 500 mM THPTA and 4 volumes of nuclease-free water. This solution can be stored at -20°C for several weeks.
-
Sodium Ascorbate (100 mM): Dissolve sodium ascorbate in nuclease-free water to a final concentration of 100 mM. This solution must be prepared fresh before each reaction.
Oligonucleotide Labeling Protocol
-
In a microcentrifuge tube, add the desired amount of azide-modified oligonucleotide (e.g., 10 µL of a 1 mM stock for a 10 nmol reaction).
-
Add 2 M TEAA buffer (pH 7.0) to a final concentration of 0.1 M.
-
Add DMSO or DMF to a final volume of 10-50% of the total reaction volume. The exact amount should be optimized to ensure the solubility of this compound.
-
Add 1.5 to 10 equivalents of the 10 mM this compound stock solution. Vortex briefly to mix.
-
Add the Catalyst Premix to a final concentration of 0.5-1.0 mM Cu(I).
-
Initiate the reaction by adding the freshly prepared 100 mM sodium ascorbate solution to a final concentration of 5-10 mM.
-
Vortex the reaction mixture gently and incubate at room temperature or 37°C for 1-12 hours. The progress of the reaction can be monitored by RP-HPLC.
Purification of the Labeled Oligonucleotide
-
Ethanol Precipitation:
-
To the reaction mixture, add 0.1 volumes of 3 M sodium acetate (pH 5.2).
-
Add 3 volumes of cold absolute ethanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at 14,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 70% ethanol and centrifuge again.
-
Remove the supernatant and air-dry the pellet.
-
-
RP-HPLC Purification:
-
Resuspend the dried pellet in a suitable aqueous buffer (e.g., 0.1 M TEAA).
-
Purify the labeled oligonucleotide using RP-HPLC. The increased hydrophobicity of the labeled product will result in a longer retention time compared to the unlabeled oligonucleotide.[5]
-
Collect the fractions corresponding to the product peak.
-
Desalt the collected fractions using a suitable method (e.g., size-exclusion chromatography or another round of ethanol precipitation).
-
Characterization
-
Mass Spectrometry: Confirm the successful conjugation by analyzing the purified product using Electrospray Ionization Mass Spectrometry (ESI-MS). The observed molecular weight should correspond to the calculated mass of the labeled oligonucleotide.[6][7][8]
-
HPLC Analysis: Assess the purity of the final product by analytical RP-HPLC.[9][10]
Visualizations
Experimental Workflow
Caption: Workflow for oligonucleotide labeling.
Signaling Pathway (Logical Relationship)
Caption: CuAAC reaction components.
References
- 2. Click Chemistry [organic-chemistry.org]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. broadpharm.com [broadpharm.com]
- 5. Click chemistry and oligonucleotides: how a simple reaction can do so much - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Click Chemistry Reagents, Click Chemistry Tools | BroadPharm [broadpharm.com]
- 7. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrio.com [chemrio.com]
- 9. researchgate.net [researchgate.net]
- 10. tert-Butyl (3-ethynylphenyl)carbamate | 185619-66-3 [sigmaaldrich.com]
Applications of Novel Carbamate Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The carbamate functional group is a cornerstone in modern medicinal chemistry, valued for its unique structural and electronic properties.[1][2][3] This moiety, an ester of carbamic acid, is often employed as a stable and effective bioisostere for amide bonds, enhancing metabolic stability and cell permeability of drug candidates.[1][4] Carbamate derivatives have been successfully incorporated into a wide array of therapeutic agents, demonstrating their versatility in targeting diverse biological systems. Their applications span from enzyme inhibition in neurodegenerative and infectious diseases to the development of innovative anticancer agents and prodrugs designed to improve pharmacokinetic profiles.[4][5][6] This document provides detailed application notes and experimental protocols for two distinct classes of novel carbamate derivatives that have shown significant promise in medicinal chemistry: cholinesterase inhibitors for the treatment of Alzheimer's disease and inhibitors of the Hepatitis C virus NS3/4A protease.
Application Note 1: Novel Carbamate Derivatives as Cholinesterase Inhibitors for Alzheimer's Disease
Therapeutic Relevance: Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. The cholinergic hypothesis of AD posits that a deficiency in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive symptoms of the disease.[7] Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are the two key enzymes responsible for the hydrolysis of ACh in the synaptic cleft.[8] Inhibition of these enzymes increases the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission. Carbamate-based inhibitors, such as the FDA-approved drug rivastigmine, are a mainstay in the symptomatic treatment of AD.[8] The development of novel carbamate derivatives with improved potency, selectivity, and pharmacokinetic properties remains an active area of research.[4][8][9]
Mechanism of Action: Carbamate-based cholinesterase inhibitors act as pseudo-irreversible inhibitors. The carbamate moiety is transferred to a serine residue in the active site of AChE or BuChE, forming a carbamoylated enzyme intermediate. This intermediate is significantly more stable and hydrolyzes much more slowly than the acetylated intermediate formed with acetylcholine. This prolonged inactivation of the enzyme leads to a sustained increase in acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic signaling.[3]
Quantitative Data Summary:
The following table summarizes the in vitro cholinesterase inhibitory activity of a series of novel tacrine-carbamate hybrid derivatives.
| Compound ID | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (AChE/BuChE) |
| 6b | 35.48 | 4.25 | 8.35 |
| 6k | 22.15 | 16.96 | 1.31 |
| Rivastigmine | 45.32 | 28.17 | 1.61 |
Data extracted from a study on novel tacrine-carbamate derivatives.[4]
Experimental Protocols
Protocol 1: General Synthesis of Novel Tacrine-Carbamate Derivatives
This protocol describes a general method for the synthesis of tacrine-carbamate derivatives, exemplified by the synthesis of compound 6k .[4]
Materials:
-
9-chloro-1,2,3,4-tetrahydroacridine
-
2-aminoethanol
-
3-nitrophenyl isocyanate
-
Potassium carbonate (K2CO3)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Synthesis of 2-((1,2,3,4-tetrahydroacridin-9-yl)amino)ethan-1-ol (Intermediate A):
-
A mixture of 9-chloro-1,2,3,4-tetrahydroacridine (1.0 mmol) and 2-aminoethanol (1.2 mmol) in phenol (5 mL) is heated at 120 °C for 4 hours.
-
After cooling to room temperature, the reaction mixture is poured into a 10% aqueous sodium hydroxide solution and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford Intermediate A.
-
-
Synthesis of ((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl(3-nitrophenyl) carbamate (6k):
-
To a solution of Intermediate A (1.0 mmol) in anhydrous DCM (10 mL), 3-nitrophenyl isocyanate (1.2 mmol) is added.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to yield the final product 6k .
-
Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines the determination of AChE and BuChE inhibitory activity using a modified Ellman's spectrophotometric method.[4]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (novel carbamate derivatives)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds in DMSO.
-
Prepare working solutions of AChE (0.2 U/mL) and BuChE (0.2 U/mL) in phosphate buffer.
-
Prepare solutions of ATCI (10 mM), BTCI (10 mM), and DTNB (10 mM) in phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 25 µL of ATCI or BTCI solution, 125 µL of DTNB solution, and 50 µL of the test compound solution at various concentrations.
-
The plate is incubated at 37 °C for 15 minutes.
-
The reaction is initiated by adding 25 µL of the respective enzyme solution (AChE or BuChE).
-
The absorbance is measured at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction of the test compound with that of the control (DMSO).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Caption: Cholinergic signaling at the synapse and the mechanism of action of carbamate inhibitors.
Application Note 2: Novel Carbamate Derivatives as HCV NS3/4A Protease Inhibitors
Therapeutic Relevance: Hepatitis C virus (HCV) infection is a major cause of chronic liver disease, which can progress to cirrhosis and hepatocellular carcinoma.[10] The HCV NS3/4A protease is a serine protease essential for the replication of the virus.[2][10] It cleaves the HCV polyprotein at four sites to generate mature non-structural proteins required for viral replication.[10] Furthermore, NS3/4A protease can cleave host-cell proteins involved in the innate immune response, thereby helping the virus evade the host's defense mechanisms.[11] Consequently, the NS3/4A protease is a prime target for the development of direct-acting antiviral (DAA) agents. Carbamate-containing compounds have been successfully developed as potent HCV NS3/4A protease inhibitors.[1]
Mechanism of Action: Carbamate derivatives designed as HCV NS3/4A protease inhibitors typically act as competitive, reversible inhibitors. They are designed to mimic the natural substrate of the protease and bind to its active site. The carbamate moiety often plays a crucial role in establishing key hydrogen bonding interactions with the amino acid residues in the active site, thereby blocking the access of the viral polyprotein and inhibiting its cleavage.
Quantitative Data Summary:
The following table presents the enzymatic and cellular activity of novel tryptophan-based HCV NS3/4A protease inhibitors.
| Compound ID | HCV NS3/4A IC50 (µM) | HCV Replicon EC50 (µM) |
| 1 | 10.2 | 19.5 |
| 12 | 6.4 | 12.3 |
| 22 | 4.6 | 0.64 |
Data extracted from a study on novel tryptophan-based HCV NS3/4A protease inhibitors.[2]
Experimental Protocols
Protocol 3: General Synthesis of Tryptophan-Based Carbamate Inhibitors
This protocol provides a general method for the synthesis of tryptophan-based carbamate inhibitors of HCV NS3/4A protease.[2]
Materials:
-
L-tryptophan methyl ester hydrochloride
-
Substituted benzoyl chloride
-
Triethylamine (TEA)
-
Lithium hydroxide (LiOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Substituted amine
-
Anhydrous dichloromethane (DCM)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
N-Acylation of Tryptophan Methyl Ester:
-
To a solution of L-tryptophan methyl ester hydrochloride (1.0 mmol) and TEA (2.2 mmol) in anhydrous DCM (10 mL), add the substituted benzoyl chloride (1.1 mmol) at 0 °C.
-
The reaction mixture is stirred at room temperature for 16 hours.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash chromatography.
-
-
Saponification:
-
To a solution of the N-acylated tryptophan methyl ester (1.0 mmol) in a mixture of THF and water (1:1, 10 mL), add LiOH (2.0 mmol).
-
The reaction is stirred at room temperature for 4 hours.
-
The THF is removed under reduced pressure, and the aqueous layer is acidified with 1N HCl and extracted with ethyl acetate.
-
The organic layer is dried and concentrated to yield the carboxylic acid.
-
-
Amide Coupling:
-
To a solution of the carboxylic acid (1.0 mmol), EDC (1.2 mmol), and HOBt (1.2 mmol) in anhydrous DCM (10 mL), add the substituted amine (1.1 mmol) and TEA (2.2 mmol).
-
The reaction is stirred at room temperature for 12 hours.
-
The reaction mixture is washed with water and brine, dried, and concentrated.
-
The final product is purified by flash chromatography.
-
Protocol 4: HCV NS3/4A Protease FRET-Based Inhibition Assay
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of compounds against HCV NS3/4A protease.[2]
Materials:
-
Recombinant HCV NS3/4A protease
-
FRET substrate (e.g., Ac-DE-D(Edans)EE-Abu-ψ-[COO]AS-C(Dabcyl)-NH2)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol)
-
Test compounds
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Assay Setup:
-
Add 2 µL of the test compound at various concentrations (in DMSO) to the wells of a 96-well plate.
-
Add 88 µL of the assay buffer to each well.
-
Add 5 µL of the HCV NS3/4A protease solution (final concentration ~10 nM) to each well.
-
The plate is incubated at 30 °C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
The reaction is initiated by adding 5 µL of the FRET substrate solution (final concentration ~0.2 µM).
-
The fluorescence is monitored continuously for 30 minutes using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm).
-
The initial reaction rates are calculated from the linear portion of the fluorescence versus time curve.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
Visualizations
Caption: Role of HCV NS3/4A protease in viral replication and immune evasion, and its inhibition by novel carbamate derivatives.
Conclusion
The application of novel carbamate derivatives in medicinal chemistry continues to be a fruitful area of research, yielding potent and selective modulators of various biological targets. The examples of cholinesterase and HCV NS3/4A protease inhibitors highlight the adaptability of the carbamate scaffold in drug design. The detailed protocols provided herein offer a practical guide for researchers engaged in the synthesis and evaluation of new carbamate-based therapeutic agents. Further exploration of this versatile functional group is anticipated to lead to the discovery of new medicines for a wide range of diseases.
References
- 1. Synthesis and antiviral activity of novel HCV NS3 protease inhibitors with P4 capping groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease [mdpi.com]
- 4. Synthesis, molecular docking and molecular dynamics studies of novel tacrine-carbamate derivatives as potent cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoid carbamate hybrids: design, synthesis, and evaluation as multi-target enzyme inhibitors for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and biological evaluation of novel carbamates as potential inhibitors of acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of Biscarbamates as Potential Selective Butyrylcholinesterase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Boc Deprotection of tert-butyl 3-ethynylphenylcarbamate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting the incomplete Boc deprotection of tert-butyl 3-ethynylphenylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection of this compound?
Incomplete Boc deprotection can stem from several factors:
-
Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed reaction. If the acid, such as trifluoroacetic acid (TFA), is not concentrated enough, the reaction may not proceed to completion.[1][2] The rate of Boc cleavage often exhibits a second-order dependence on the acid's concentration, meaning a slight decrease in acid strength can significantly slow down the reaction.[1][3]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. If the reaction time is too short or the temperature is too low, the deprotection may not be complete.[1][2]
-
Steric Hindrance: The bulky nature of the substrate, particularly near the Boc-protected amine, can impede the acid's approach, thus slowing the reaction rate.[1][4]
-
Solvent Issues: The chosen solvent must effectively dissolve both the substrate and the acid. Dichloromethane (DCM) is a frequently used solvent for TFA-mediated deprotection.[1][2]
-
Moisture Contamination: The presence of water in the reaction mixture can reduce the effective concentration of the acid, leading to incomplete deprotection.[5]
Q2: How can I monitor the progress of the Boc deprotection reaction?
Several analytical techniques can be employed to monitor the reaction's progress:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively track the disappearance of the starting material and the emergence of the more polar deprotected product.[1][5] The resulting primary amine can often be visualized using a ninhydrin stain.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers a more precise evaluation of the reaction, enabling the quantification of the starting material, the desired product, and any side products.[2][5]
-
¹H NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive confirmation by showing the disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group, which appears around 1.4-1.5 ppm.[1][2][5]
Q3: What are common side products observed during the Boc deprotection of this substrate, and how can they be minimized?
A primary side reaction during Boc deprotection is the alkylation of nucleophiles by the reactive tert-butyl cation generated during the reaction.[6][7] For this compound, the electron-rich aromatic ring can be susceptible to alkylation.
To minimize these side reactions, scavengers should be added to the reaction mixture.[1] Scavengers are nucleophilic species that trap the tert-butyl cation.[2] Common scavengers include triisopropylsilane (TIS) or thioanisole.[2]
Troubleshooting Guide: Incomplete Deprotection
Symptom: TLC, LC-MS, or NMR analysis indicates a significant amount of starting material (this compound) remaining after the expected reaction time.
| Potential Cause | Troubleshooting Steps |
| Insufficient Acid Concentration | Increase the concentration of the acid. For instance, if using 20% TFA in DCM, consider increasing it to 50%.[2][5] |
| Inadequate Reaction Time | Extend the reaction duration and continue to monitor the progress by TLC or LC-MS every 30-60 minutes.[5] |
| Low Reaction Temperature | While many deprotections occur at room temperature, gently warming the reaction to 30-40 °C can increase the rate. However, this should be done with careful monitoring for potential side product formation.[5][6] |
| Substrate is an Electron-Deficient Aniline | The ethynyl group is electron-withdrawing, which can make the carbamate more stable and the deprotection slower. Consider switching to a stronger acid system, such as 4M HCl in dioxane.[6] |
| Moisture in Reaction | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
-
Dissolution: Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M in a round-bottom flask.[5]
-
Cooling: Cool the solution to 0 °C using an ice bath.[5]
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[2][5] To mitigate side reactions, triisopropylsilane (TIS) can be added to a final concentration of 2.5-5% (v/v).[5]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.[5]
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.[5] For standard substrates, this typically takes 1-2 hours.[6]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[5]
-
To remove residual TFA, co-evaporate with toluene (3 x 10 mL).[5]
-
The resulting TFA salt of the amine can often be used directly in the next step. For neutralization, dissolve the residue in a suitable organic solvent (e.g., DCM) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.[5][6]
-
Protocol 2: Boc Deprotection with HCl in Dioxane
-
Suspension: Suspend the this compound in a 4M solution of HCl in 1,4-dioxane.[2][6]
-
Reaction: Stir the mixture at room temperature for 1-4 hours.[2]
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.[2][6]
-
Work-up:
Visualizations
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Caption: Boc deprotection reaction of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling Reactions for tert-Butyl 3-Ethynylphenylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of coupling reactions for tert-butyl 3-ethynylphenylcarbamate. The following information is designed to address specific experimental challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of coupling reaction for this compound?
The most prevalent coupling reaction for this substrate is the Sonogashira coupling, a cross-coupling reaction between a terminal alkyne (in this case, this compound) and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and typically a copper(I) co-catalyst.
Q2: My Sonogashira reaction is showing low or no yield. What are the primary factors to investigate?
When encountering low to no product yield, a systematic troubleshooting approach is recommended. Key areas to investigate include the activity of the palladium catalyst, the integrity of the reagents, and the reaction conditions. It is crucial to ensure an inert atmosphere, as oxygen can lead to undesirable side reactions and catalyst degradation.
Q3: I am observing a significant amount of a byproduct that appears to be a dimer of my starting alkyne. What is this and how can I prevent it?
This common byproduct is the result of oxidative homocoupling of the terminal alkyne, often referred to as Glaser coupling. This side reaction is primarily promoted by the copper(I) co-catalyst in the presence of oxygen. To minimize its formation, it is essential to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. Alternatively, switching to a copper-free Sonogashira protocol can eliminate this side reaction.[1]
Q4: How does the Boc protecting group on the aniline nitrogen affect the coupling reaction?
The tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen is generally stable under the neutral or slightly basic conditions of the Sonogashira coupling. Its presence is advantageous as it can prevent potential side reactions involving the aniline nitrogen, which could otherwise coordinate to the palladium catalyst and inhibit its activity.
Q5: What is the general reactivity trend for aryl halides in Sonogashira coupling?
The reactivity of the aryl halide is a critical factor influencing the reaction conditions required. The general trend for reactivity is I > Br > OTf > Cl. Aryl iodides are the most reactive and can often be coupled at room temperature, while aryl bromides may require elevated temperatures. Aryl chlorides are the least reactive and typically necessitate more specialized and active catalyst systems.[2]
Troubleshooting Guides
Issue 1: Low to No Product Yield
This is a common issue that can be attributed to several factors. A logical, step-by-step approach to identify the root cause is often the most effective strategy.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Quantitative Data on Catalyst and Ligand Selection
While specific data for this compound is not extensively tabulated in the literature, the following table provides a general guide based on analogous systems. For sterically hindered or electron-rich aryl bromides, bulky, electron-rich phosphine ligands often provide superior results.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| PdCl₂(PPh₃)₂ (2-5) | - | Et₃N | THF or DMF | 25-80 | 60-85 | Standard conditions, may be less effective for challenging substrates. |
| Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N/piperidine | Toluene | 80-100 | 70-90 | Good for a range of aryl bromides. |
| Pd₂(dba)₃ (1-2) | P(t-Bu)₃ (2-4) | Cs₂CO₃ or K₃PO₄ | Dioxane or Toluene | 25-100 | 85-98 | Highly effective for sterically hindered and electron-rich aryl bromides.[3] |
| Pd(PhCN)₂Cl₂ (2) | P(t-Bu)₃ (4) | HN(i-Pr)₂ | Dioxane | 25 | 90-97 | Excellent for room temperature couplings of aryl bromides.[4] |
Issue 2: Formation of Homocoupled (Glaser) Byproduct
The formation of 1,4-bis(3-(tert-butoxycarbonylamino)phenyl)buta-1,3-diyne is a common side reaction. The following strategies can be employed to minimize this byproduct.
Troubleshooting Workflow for Homocoupling
Caption: Troubleshooting workflow for minimizing homocoupling.
Comparison of Copper-Catalyzed vs. Copper-Free Conditions
| Condition | Advantages | Disadvantages | When to Use |
| Copper-Catalyzed | Generally faster reaction rates, effective for a broad range of substrates. | Prone to Glaser homocoupling, potential for copper contamination in the final product. | For robust substrates where homocoupling is not a major issue and rapid conversion is desired. |
| Copper-Free | Eliminates Glaser homocoupling, cleaner reaction profile, avoids copper contamination. | May require higher temperatures or more active catalyst systems, can be slower for less reactive halides. | For sensitive substrates, when homocoupling is a significant problem, and in pharmaceutical applications where metal contamination is a concern. |
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general starting point for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add PdCl₂(PPh₃)₂ and CuI.
-
Add the anhydrous, degassed solvent, followed by triethylamine.
-
Add the aryl bromide and this compound.
-
Stir the reaction mixture at the desired temperature (start with room temperature for aryl iodides, or 50-80 °C for aryl bromides).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling with a Bulky Phosphine Ligand
This protocol is recommended for sterically hindered substrates or when homocoupling is a significant issue.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)
-
Tri-tert-butylphosphine [P(t-Bu)₃] (0.02 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and P(t-Bu)₃ to an oven-dried Schlenk tube.
-
Add anhydrous, degassed 1,4-dioxane and stir for 10 minutes at room temperature.
-
Add the aryl bromide, this compound, and Cs₂CO₃.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter through a short pad of celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
Catalytic Cycle of the Sonogashira Coupling
Caption: Simplified catalytic cycle for the Sonogashira coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [repository.kaust.edu.sa]
common side products in the synthesis of tert-butyl 3-ethynylphenylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 3-ethynylphenylcarbamate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on the identification and mitigation of side products.
Issue 1: Presence of an unexpected, less polar impurity in TLC/LC-MS analysis.
-
Question: My reaction mixture shows a significant spot/peak that is less polar than my product. What could this be?
-
Answer: A common, less polar side product in Sonogashira couplings is the homo-coupled diyne. In this synthesis, the likely homo-coupled product is 1,4-bis(3-(tert-butoxycarbonylamino)phenyl)buta-1,3-diyne . This occurs when the terminal alkyne starting material reacts with itself.
Troubleshooting Steps:
-
Confirm Identity: Compare the analytical data (Mass Spec, NMR) of the impurity with the data provided in the Side Product Characterization Table below. The mass of this side product will be approximately double that of the starting alkyne, minus two protons.
-
Optimize Reaction Conditions:
-
Copper-free Conditions: The presence of copper (I) salts, traditionally used as a co-catalyst in Sonogashira reactions, can promote homo-coupling. Switching to a copper-free Sonogashira protocol can minimize this side reaction.[1]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration, favoring the cross-coupling reaction over homo-coupling.
-
Choice of Palladium Catalyst and Ligands: Some palladium catalysts and ligands are more prone to promoting homo-coupling than others. Consider screening different catalyst systems.
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen) as oxygen can promote oxidative homo-coupling.
-
-
Issue 2: A polar impurity is observed that is difficult to separate from the desired product.
-
Question: I have a more polar impurity that is co-eluting with my product during column chromatography. What could it be?
-
Answer: This could be unreacted 3-ethynylaniline if the Boc protection step was incomplete or if the Boc group was cleaved during the Sonogashira reaction.
Troubleshooting Steps:
-
Confirm Identity: Check the mass spectrum for a peak corresponding to the molecular weight of 3-ethynylaniline (117.15 g/mol ). The 1H NMR will show characteristic aromatic protons and a terminal alkyne proton signal, as well as a primary amine signal.
-
Optimize Boc Protection:
-
Ensure at least one equivalent of di-tert-butyl dicarbonate ((Boc)2O) is used.
-
Use a suitable base (e.g., triethylamine, DMAP) to facilitate the reaction.
-
Monitor the reaction by TLC until the starting amine is fully consumed.
-
-
Check Reaction Conditions for Boc-Cleavage: The Boc group is sensitive to strong acids.[2] If your Sonogashira reaction conditions are acidic, or if acidic impurities are present, this could lead to deprotection. Ensure the reaction medium is basic.
-
Issue 3: A non-polar impurity with a high molecular weight is detected.
-
Question: My mass spectrum shows a peak that is significantly higher than my product's molecular weight, and it is non-polar. What might this be?
-
Answer: It is possible to form a double Boc-protected side product, di-tert-butyl (3-ethynylphenyl)imidodicarbonate , where a second Boc group is added to the nitrogen atom. This is more likely to occur if a large excess of (Boc)2O and a strong base or catalyst like DMAP are used.
Troubleshooting Steps:
-
Confirm Identity: The mass of this product will be 100 g/mol higher than the desired product. Compare its analytical data with the information in the table below.
-
Optimize Boc Protection:
-
Avoid a large excess of (Boc)2O. Use closer to 1.0-1.1 equivalents.
-
Consider using a milder base than DMAP if double protection is a persistent issue.
-
Carefully control the reaction time and temperature.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the Sonogashira coupling step of this synthesis?
A1: The most frequently observed side product is the homo-coupled diyne, 1,4-bis(3-(tert-butoxycarbonylamino)phenyl)buta-1,3-diyne . This arises from the oxidative self-coupling of the terminal alkyne.
Q2: How can I avoid the formation of the homo-coupled diyne?
A2: To minimize homo-coupling, you can:
-
Employ copper-free Sonogashira conditions.[1]
-
Slowly add the alkyne to the reaction mixture.
-
Ensure the reaction is run under a strictly inert atmosphere to exclude oxygen.
-
Choose a palladium catalyst and ligand system known to suppress homo-coupling.
Q3: My Boc protection of 3-ethynylaniline is not going to completion. What can I do?
A3: Ensure you are using a sufficient amount of (Boc)2O (at least 1 equivalent) and an appropriate base (like triethylamine or DMAP) to drive the reaction forward. The reaction can be monitored by TLC to ensure all the starting amine has been consumed.
Q4: I see a product with a mass 100 units higher than my expected product. What is it?
A4: This is likely the di-Boc protected product, di-tert-butyl (3-ethynylphenyl)imidodicarbonate . This can form if there is an excess of (Boc)2O and a strong base. To avoid this, use a stoichiometric amount of the protecting group and consider a milder base.
Q5: Can the Boc group be cleaved during the Sonogashira reaction?
A5: Yes, the Boc group is acid-labile.[2] If the Sonogashira reaction conditions are not sufficiently basic, or if acidic byproducts are not neutralized, you may observe some deprotection. It is important to use a base in the Sonogashira reaction, such as an amine base (e.g., triethylamine, diisopropylamine), which will also neutralize the HX formed.
Side Product Characterization
The following table summarizes the key analytical data for the common side products in the synthesis of this compound.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (ppm) | 13C NMR (ppm) | Mass Spec (m/z) |
| This compound (Product) | ![]() | 217.27 | ~80-85 | δ 7.6 (s, 1H), 7.3-7.1 (m, 3H), 6.5 (br s, 1H, NH), 3.0 (s, 1H, C≡CH), 1.5 (s, 9H, t-Bu) | δ 152.7, 139.0, 129.2, 124.8, 123.0, 119.9, 83.3, 80.8, 77.2, 28.3 | [M+H]+ 218.1 |
| 1,4-bis(3-(tert-butoxycarbonylamino)phenyl)buta-1,3-diyne (Homo-coupled) | ![]() | 432.51 | Not Reported | Estimated: δ 7.7 (s, 2H), 7.4-7.2 (m, 6H), 6.6 (br s, 2H, NH), 1.5 (s, 18H, t-Bu) | Estimated: δ 152.7, 139.5, 129.5, 125.5, 122.5, 120.5, 82.0, 81.0, 74.0, 28.3 | [M+H]+ 433.2 |
| Di-tert-butyl (3-ethynylphenyl)imidodicarbonate (Di-Boc) | ![]() | 317.38 | 119-121[3] | δ 7.5-7.3 (m, 4H), 3.1 (s, 1H, C≡CH), 1.4 (s, 18H, t-Bu) | δ 150.1, 138.2, 131.9, 129.3, 127.8, 123.4, 84.6, 82.8, 77.9, 27.9 | [M+H]+ 318.2 |
| 3-Ethynylaniline (Starting Material) | ![]() | 117.15 | 2-3 | δ 7.1 (t, 1H), 6.8 (d, 1H), 6.7 (t, 1H), 6.6 (d, 1H), 3.7 (br s, 2H, NH2), 2.9 (s, 1H, C≡CH) | δ 146.4, 129.3, 123.1, 118.9, 117.8, 115.3, 83.7, 77.0 | [M+H]+ 118.1 |
Note: The NMR data for the homo-coupled product are estimated based on the structure and data from similar compounds.[4][5]
Experimental Protocols
1. Boc Protection of 3-Ethynylaniline
-
Materials:
-
3-Ethynylaniline (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)2O) (1.1 eq)
-
Triethylamine (Et3N) (1.2 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 3-ethynylaniline in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine to the solution.
-
Slowly add di-tert-butyl dicarbonate to the stirring solution at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.
-
2. Sonogashira Coupling (Illustrative Example)
This protocol describes a general Sonogashira coupling, which would be adapted for the synthesis of this compound, for instance, by coupling a protected 3-iodoaniline with a protected acetylene.
-
Materials:
-
Aryl halide (e.g., tert-butyl (3-iodophenyl)carbamate) (1.0 eq)
-
Terminal alkyne (e.g., ethynyltrimethylsilane) (1.2 eq)
-
Pd(PPh3)2Cl2 (0.02 eq)
-
CuI (0.04 eq)
-
Triethylamine (Et3N) or another suitable amine solvent
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, Pd(PPh3)2Cl2, and CuI.
-
Add degassed triethylamine as the solvent.
-
Add the terminal alkyne to the mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The residue is then worked up by dissolving in an organic solvent, washing with water and brine, drying, and concentrating.
-
The crude product is purified by column chromatography.
-
If a silyl-protected alkyne was used, a subsequent desilylation step (e.g., with TBAF or K2CO3/methanol) is required.
-
Visual Troubleshooting Workflow
References
Technical Support Center: Purification of tert-Butyl 3-Ethynylphenylcarbamate Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of tert-butyl 3-ethynylphenylcarbamate. The following information is designed to offer practical guidance on optimizing purification strategies to obtain a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for this compound?
A1: The primary methods for purifying this compound are flash column chromatography on silica gel and recrystallization. The choice between these methods often depends on the scale of the reaction and the impurity profile of the crude product. For complex mixtures with multiple byproducts, column chromatography is generally preferred. If the crude product is a solid and relatively clean, recrystallization can be an efficient alternative.
Q2: What are the likely impurities in a this compound reaction mixture?
A2: Common impurities can originate from the starting materials or side reactions. If synthesized via a Sonogashira coupling, potential impurities include:
-
Unreacted starting materials: 3-iodoaniline or other aryl halides, and the terminal alkyne.
-
Homocoupled alkyne (Glaser coupling byproduct): This is a common side product in Sonogashira reactions, especially in the presence of copper catalysts and oxygen.
-
Catalyst residues: Palladium and copper catalyst residues may be present.
-
Di-Boc protected aniline: If an excess of di-tert-butyl dicarbonate is used during the protection of 3-ethynylaniline.
-
Solvent residues: Residual solvents from the reaction and workup.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is the most effective technique for monitoring the purification process. A suitable mobile phase, such as a mixture of hexane and ethyl acetate, will allow for the visualization of the product and impurities. The spots can be visualized under UV light (254 nm). An ideal Rf value for the product in the chosen solvent system for column chromatography is typically between 0.2 and 0.4.[1]
Troubleshooting Guides
Column Chromatography
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of product and impurities. | 1. Inappropriate mobile phase polarity. 2. Column overloading. 3. Column channeling. | 1. Optimize the mobile phase using TLC. If the spots are too close, try a less polar solvent system (increase the hexane to ethyl acetate ratio). A gradient elution, starting with a low polarity and gradually increasing it, can also improve separation. 2. Reduce the amount of crude material loaded onto the column. A general guideline is a 1:30 to 1:50 ratio of crude product to silica gel by weight. 3. Ensure the column is packed uniformly without any air bubbles or cracks. |
| Product is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. |
| Streaking of spots on TLC plate. | The compound may be acidic or basic, leading to strong interactions with the silica gel. | Add a small amount (0.1-1%) of a modifier to the mobile phase, such as triethylamine for basic compounds or acetic acid for acidic compounds. |
| Low recovery of the product. | 1. Product is still on the column. 2. Product is spread across too many fractions. 3. Decomposition on silica gel. | 1. After the main elution, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a methanol/dichloromethane mixture) to check for any remaining product. 2. Collect smaller fractions and carefully analyze each by TLC to avoid combining impure fractions with the pure product. 3. Assess the stability of the compound on silica gel with a preliminary TLC test. If decomposition is suspected, consider using a different stationary phase like alumina or deactivating the silica gel with triethylamine. |
Recrystallization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product does not crystallize upon cooling. | 1. The solution is not saturated (too much solvent was used). 2. The cooling process is too rapid. | 1. Evaporate some of the solvent to concentrate the solution. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Product "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The presence of significant impurities. | 1. Choose a solvent with a lower boiling point. 2. Purify the crude material by column chromatography first to remove the bulk of the impurities before attempting recrystallization. |
| Low yield of crystals. | 1. The product is too soluble in the cold solvent. 2. Premature crystallization during hot filtration. | 1. Choose a solvent in which the product has lower solubility at cold temperatures. A mixed solvent system (e.g., dissolving in a good solvent and adding a poor solvent until turbidity is observed) can be effective. Common solvent systems for carbamates include hexane/ethyl acetate or hexane/acetone.[2] 2. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly to prevent the solution from cooling down. |
Experimental Protocols
Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of your specific reaction mixture.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Glass chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: Determine an optimal solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The target Rf for the product should be around 0.3.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle air pressure.
-
Add a layer of sand on top of the silica bed to prevent disturbance.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent (e.g., dichloromethane).
-
Carefully load the dissolved sample onto the top of the silica gel.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin elution with the determined mobile phase.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate to elute the product.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor them by TLC. .
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Quantitative Data for a Similar Compound: For a related Boc-protected compound, purification via flash chromatography on silica gel using an ethyl acetate/petroleum ether (30:70) mobile phase yielded the pure product with an Rf of 0.48.[3]
Recrystallization
This is a general procedure that needs to be adapted based on the solubility of your crude product.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., hexane, ethyl acetate, or a mixture)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. A mixture of a "good" solvent and a "poor" solvent can also be effective. For carbamates, mixtures like hexane/ethyl acetate are often suitable.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
Technical Support Center: Mitigation of Tert-Butyl Cation Side Reactions During Deprotection
This technical support center is a resource for researchers, scientists, and drug development professionals to effectively troubleshoot and prevent side reactions mediated by the tert-butyl cation during the deprotection of tert-butyl-based protecting groups. The generation of this reactive carbocation can lead to undesired alkylation of sensitive residues, compromising product purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side product formation during the acidic deprotection of tert-butyl groups?
A1: The primary cause of side product formation is the generation of a highly reactive tert-butyl cation intermediate.[1][2] This occurs when a strong acid, such as trifluoroacetic acid (TFA), is used to cleave tert-butyl protecting groups like tert-butoxycarbonyl (Boc) or tert-butyl esters.[1][3] This electrophilic carbocation can then alkylate nucleophilic functional groups within the target molecule, leading to undesired byproducts.[1][4]
Q2: Which functional groups and amino acid residues are most susceptible to alkylation by the tert-butyl cation?
A2: Functional groups with high nucleophilicity are particularly vulnerable to alkylation. In the context of peptide synthesis, these include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[1][2]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][2]
-
Cysteine (Cys): The free thiol group is a target for S-tert-butylation.[1][2]
-
Tyrosine (Tyr): The phenolic ring can undergo alkylation.[1][2]
-
Guanidinium groups (e.g., in Arginine): These can also be susceptible to alkylation.[5]
Q3: What are scavengers and how do they prevent side reactions?
A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture.[1][2] They function by trapping the reactive tert-butyl cation at a faster rate than the sensitive residues on the substrate, thereby preventing unwanted side reactions.[2]
Q4: How do I choose the appropriate scavenger for my experiment?
A4: The choice of scavenger depends on the specific nucleophilic residues present in your molecule.[2] For molecules with multiple sensitive residues, a scavenger "cocktail" is often employed.[5][6] Refer to the tables in the "Data Presentation" section for guidance on selecting appropriate scavengers.
Q5: What are the signs of incomplete Boc deprotection?
A5: Incomplete deprotection can be identified by:
-
Thin-Layer Chromatography (TLC): The presence of the starting material, which is typically less polar (higher Rf value) than the deprotected amine product. Staining with ninhydrin can help visualize the newly formed free amine.[7]
-
LC-MS Analysis: Observation of the starting material's mass in the crude product analysis.[8]
Q6: Can tert-butylation of methionine be reversed?
A6: Yes, the S-alkylation of methionine is a reversible reaction.[9]
Troubleshooting Guide
This guide addresses common issues encountered during deprotection and provides solutions in a question-and-answer format.
Issue 1: My deprotection reaction is slow or incomplete.
-
Question: I am observing significant amounts of starting material even after extended reaction times. What could be the cause and how can I fix it?
-
Answer:
-
Potential Cause: Insufficient acid strength or concentration, low reaction temperature, or steric hindrance around the protecting group.[7][8]
-
Solution:
-
Gradually increase the concentration of the acid (e.g., TFA in DCM).[7]
-
Allow the reaction to warm to room temperature if it is being performed at 0°C.[7]
-
For sterically hindered substrates, consider using a stronger acid system, such as 4M HCl in dioxane, or neat TFA for a short duration, provided your compound is stable under these conditions.[7][8]
-
-
Issue 2: I am observing unexpected peaks in my LC-MS analysis, corresponding to a mass increase of +56 Da.
-
Question: My product's mass spectrum shows a significant side product with a mass 56 units higher than the expected product. What is this and how can I prevent it?
-
Answer:
-
Potential Cause: This mass increase is characteristic of tert-butylation, where the tert-butyl cation has alkylated a nucleophilic site on your molecule.[1]
-
Solution:
-
Incorporate a suitable scavenger or a scavenger cocktail into your deprotection mixture.[9] The choice of scavenger will depend on the sensitive residues in your substrate (see tables below).
-
-
Issue 3: I am working with a water-soluble product and experience low yields after workup.
-
Question: My final yield is very low, and I suspect my product is being lost during the aqueous workup. How can I improve my product recovery?
-
Answer:
-
Potential Cause: The deprotected product may have high polarity, leading to its partitioning into the aqueous phase during extraction.[10]
-
Solution:
-
Data Presentation
Table 1: Common Scavengers for Tert-Butyl Cation and Their Applications
| Scavenger | Target Residue(s) | Typical Concentration (% v/v or equivalents) | Notes |
| Triisopropylsilane (TIS) | Trp, Tyr, Cys, general carbocations | 2.5 - 5% | Highly effective carbocation scavenger.[1][9] |
| Triethylsilane (TES) | Trp, Met | 5 - 10% or 10-20 equivalents | Effective for protecting tryptophan and methionine.[1][9][11] |
| Thioanisole | Met, Trp | 5% | Also helps to reduce methionine sulfoxide.[1][12] |
| 1,2-Ethanedithiol (EDT) | Cys, Trp | 2.5% | A strong nucleophile, but has a strong odor.[1] |
| Dimethyl Sulfide (DMS) | Met | 5 - 10% | Effective for preventing methionine alkylation.[1] |
| Anisole | General, Tyr, Trp | 5 - 10% | A general-purpose scavenger.[1][13] |
| Phenol | Tyr, Trp | 5% | Good scavenger for protecting tyrosine.[1] |
| Water | General | 2.5 - 5% | Acts as a nucleophile to hydrolyze the tert-butyl cation.[1] |
| Dithiothreitol (DTT) | Cys | 2.5% (w/v) | Helps prevent disulfide bond formation.[9] |
Table 2: Example Scavenger Cocktails for Peptide Deprotection
| Cocktail Name | Composition (v/v/w) | Application Notes |
| Reagent B | TFA/TIS/H₂O (95:2.5:2.5) | A common, low-odor cocktail for general use.[5][14] |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Recommended for peptides with multiple sensitive residues like Cys, Met, Trp, and Tyr.[5][14] |
| Low Odor Cocktail (Reagent L) | TFA/TIS/DTT/H₂O (88:2:5:5) | DTT replaces the more pungent EDT and thioanisole.[14] |
Note: The effectiveness of scavengers can be sequence-dependent, and optimization may be required.
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection in Solution with a Scavenger
-
Dissolution: Dissolve the Boc-protected substrate in a suitable solvent such as dichloromethane (DCM).[1]
-
Scavenger Addition: Add the selected scavenger or scavenger cocktail to the solution. For example, for a tryptophan-containing compound, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[1]
-
Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[2]
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.[1][2]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can then be purified by precipitation (e.g., in cold diethyl ether for peptides), crystallization, or chromatography.[1][10]
Protocol 2: Cleavage and Deprotection of a Peptide from Resin
-
Resin Preparation: Place the dry peptide-resin in a reaction vessel.
-
Cleavage Cocktail Addition: Add the cleavage cocktail (e.g., Reagent K, 10-25 mL per gram of resin) to the resin.[1]
-
Reaction: Gently agitate the mixture at room temperature for 2-4 hours.[1]
-
Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with a small volume of fresh TFA and combine the filtrates.[1]
-
Precipitation: Add the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether to precipitate the crude peptide.[1]
-
Collection and Washing: Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two to three times to remove residual scavengers.[1]
-
Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.[1]
Mandatory Visualizations
Caption: Mechanism of tert-butyl deprotection, side reactions, and scavenger action.
Caption: Troubleshooting workflow for tert-butyl deprotection reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. What is Thioanisole used for as a scavenger?_Chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
stability issues of tert-butyl 3-ethynylphenylcarbamate under acidic conditions
Technical Support Center: tert-butyl 3-ethynylphenylcarbamate
This guide serves as a technical resource for researchers, scientists, and drug development professionals encountering stability issues with this compound, particularly under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound degrading under acidic conditions?
A1: The instability of this compound in acidic environments is due to the acid-labile nature of its tert-butoxycarbonyl (Boc) protecting group.[1][2] The Boc group is specifically designed to be stable under basic and nucleophilic conditions but easily cleaved by acids.[1][3] This characteristic is fundamental to its use in multi-step organic synthesis, allowing for selective deprotection.[1]
Q2: What is the chemical mechanism of this degradation?
A2: The acid-catalyzed degradation, or deprotection, follows a specific pathway. First, the carbonyl oxygen of the carbamate is protonated by the acid.[4] This is followed by the cleavage of the tert-butyl group, which leaves as a stable tert-butyl carbocation.[4] The remaining intermediate, a carbamic acid, is unstable and rapidly decarboxylates (loses CO₂) to yield the deprotected primary amine, 3-ethynylphenylamine.[2][4]
Q3: What are the primary byproducts I should expect from this degradation?
A3: The main products of the degradation are the desired 3-ethynylphenylamine and carbon dioxide.[4] A significant byproduct is the highly reactive tert-butyl cation.[5][6] This cation can react with nucleophiles present in the reaction mixture, leading to unwanted side products.[2][7] For example, it can be trapped by water to form tert-butanol or eliminate a proton to form isobutene.[1] If other nucleophilic sites exist on your substrate, tert-butylation can occur.[5][7]
Q4: What common laboratory reagents will cause this degradation?
A4: A range of acidic reagents can cause the cleavage of the Boc group. Strong acids like trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solution (20-50% v/v), are commonly used for intentional deprotection and will cause rapid degradation.[1][6][8] Other common reagents include hydrochloric acid (HCl) in solvents like methanol, ethyl acetate, or dioxane, and p-toluenesulfonic acid (pTSA).[2][5] Even milder acidic conditions, such as aqueous phosphoric acid or exposure to silica gel during chromatography, can sometimes lead to partial or complete deprotection.[9][10]
Q5: How can I prevent unwanted degradation if my reaction requires mildly acidic conditions?
A5: Preventing unwanted deprotection requires careful control of reaction conditions. If possible, use the mildest acidic conditions that will allow your desired transformation to proceed while minimizing Boc-cleavage. This could involve using a weaker acid, lowering the reaction temperature, or minimizing the reaction time. In some cases, switching to an alternative, more acid-stable protecting group like Carboxybenzyl (Cbz) may be necessary if the required conditions are too harsh for the Boc group.[1][4]
Visualizing the Degradation Pathway
The following diagram illustrates the mechanism of acid-catalyzed cleavage of the Boc group.
References
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. tert-Butyl Esters [organic-chemistry.org]
Technical Support Center: Selection of Scavengers for tert-Butyl Carbamate (Boc) Deprotection
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the selection of scavengers for tert-butyl carbamate (Boc) deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Boc deprotection?
A1: The primary cause of side reactions during the acid-catalyzed deprotection of the Boc group is the formation of a reactive tert-butyl cation intermediate.[1][2][3] This electrophilic carbocation can alkylate nucleophilic residues within the target molecule, leading to undesired modifications.[2][4][5]
Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[3][4] These include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[2][4]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2][4]
-
Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[2][4]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated.[2][4]
-
Other susceptible functionalities include amidines and guanidines.[3][5]
Q3: What are scavengers and how do they prevent side reactions?
A3: Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[3][6][7] They are typically nucleophilic compounds that are more reactive or present in a much higher concentration than the sensitive residues of the substrate.[4] By intercepting the carbocations, scavengers prevent the formation of alkylated side products.[4][7]
Q4: What are some commonly used scavengers and their primary targets?
A4: The choice of scavenger depends on the specific amino acid residues present in your peptide or molecule. A scavenger cocktail is often employed to address multiple potential side reactions.[3]
| Scavenger | Target Residue(s) | Purpose & Notes |
| Triisopropylsilane (TIS) | Trp, general carbocations | A highly effective carbocation scavenger.[4] |
| Triethylsilane (TES) | Trp, general carbocations | Another effective carbocation scavenger.[4] |
| Anisole | Trp, Tyr | A classic scavenger that can prevent alkylation of phenolic and indole rings.[4] |
| 1,2-Ethanedithiol (EDT) | Trp, Cys | Particularly effective at preventing the acid-catalyzed oxidation of tryptophan and alkylation of cysteine.[4][7] |
| Thioanisole | Met | Effective in preventing S-alkylation of methionine.[3] It can also be used for Trp, but caution is advised as its cation adducts can alkylate the indole nitrogen. |
| Phenol | Tyr | Acts as a decoy for the tert-butyl cation to protect tyrosine residues.[4] |
| m-Cresol | Tyr | Similar to phenol, it protects tyrosine residues from alkylation.[4] |
Q5: Can Boc deprotection be incomplete, and what are the signs?
A5: Yes, Boc deprotection can be incomplete. Signs of incomplete deprotection include the presence of the starting material in your reaction mixture, as observed by TLC or LC-MS, and a lower than expected yield of the desired product.[7]
Troubleshooting Guides
Issue 1: Unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift, are observed after deprotection.
-
Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[3][4] The +56 Da mass shift is a characteristic sign of tert-butylation.[4]
-
Solution: Incorporate an appropriate scavenger or a scavenger cocktail into your deprotection reagent. Refer to the scavenger selection table above to choose the right scavenger(s) based on your peptide sequence.[1][3][4]
Issue 2: The Boc deprotection reaction is incomplete.
-
Possible Cause 1: Insufficient acid strength or concentration. [3][7][8]
-
Possible Cause 2: Inadequate reaction time or temperature. [1][7][8]
-
Solution: Extend the reaction time and monitor the progress closely. Gentle warming (e.g., to 40°C) can sometimes facilitate the reaction, but be aware that this may also increase side product formation if scavengers are not used.[7]
-
-
Possible Cause 3: Steric hindrance around the Boc-protected amine. [1][4][7]
-
Possible Cause 4 (Solid-Phase Synthesis): Poor resin swelling. [4]
-
Solution: Ensure the resin is properly swelled in the reaction solvent to allow the acid to access all the peptide chains. A solvent mixture like 55% TFA in DCM has been shown to improve resin swelling and product purity compared to 100% TFA.[2]
-
Issue 3: Low peptide yield after cleavage from the resin.
-
Possible Cause: Incomplete cleavage from the resin.[6]
-
Solution: Ensure you are using a sufficient volume of the cleavage cocktail (typically 10-25 mL per gram of resin). For acid-labile linkers, a two-stage cleavage process might be beneficial. Also, confirm that the N-terminal Fmoc group was removed before cleavage.[6]
-
Quantitative Data on Scavenger Efficiency
The following table summarizes the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model peptide containing a C-terminal cysteine residue.
| Scavenger Cocktail (v/v/v) | % Desired Peptide | % S-tert-butylated Peptide |
| 95% TFA / 5% H₂O | 75 | 25 |
| 95% TFA / 2.5% H₂O / 2.5% TIS | 90 | 10 |
| 92.5% TFA / 5% Thioanisole / 2.5% EDT | 95 | 5 |
| Reagent K | >98 | <2 |
| Data is illustrative and based on internal analysis and literature reports.[7] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection in Solution Phase
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).[4]
-
Scavenger Addition: Add the chosen scavenger or scavenger cocktail (e.g., 5-10 equivalents of Triisopropylsilane, TIS).[4]
-
Deprotection: Add an equal volume of Trifluoroacetic Acid (TFA) to the reaction mixture. It is often beneficial to perform this addition at 0 °C initially.[4]
-
Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.[7]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).[3]
Protocol 2: Small-Scale Scavenger Cocktail Screening for Solid-Phase Peptide Synthesis
This protocol is useful for optimizing cleavage conditions before a large-scale reaction.
-
Resin Preparation: Dry 20-50 mg of the peptide-resin for each condition to be tested.[6]
-
Cocktail Preparation: In separate labeled microcentrifuge tubes, prepare the different cleavage cocktails. For example:
-
Cocktail A: 500 µL of TFA/TIS/H₂O (95:2.5:2.5)
-
Cocktail B: 500 µL of TFA/TIS/EDT/H₂O (92.5:2.5:2.5:2.5)
-
Cocktail C: 500 µL of Reagent K[6]
-
-
Cleavage Reaction: Add the prepared cocktails to the respective tubes containing the peptide-resin.[6]
-
Incubation: Allow the reactions to proceed at room temperature for a set amount of time (e.g., 2 hours).
-
Analysis: Analyze the samples by reversed-phase HPLC (RP-HPLC) to assess the purity and identify any side products. Confirm the identity of the main peak and any major impurities by mass spectrometry if necessary.[6]
-
Evaluation: Compare the HPLC chromatograms to determine which scavenger cocktail yielded the highest percentage of the desired product with the fewest impurities.[6]
Visualizations
Caption: Mechanism of Boc deprotection and the role of scavengers.
Caption: Decision workflow for selecting appropriate scavengers.
References
challenges in the scale-up synthesis of tert-butyl 3-ethynylphenylcarbamate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of tert-butyl 3-ethynylphenylcarbamate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the probable synthetic step. The most common synthetic route involves a Sonogashira coupling followed by Boc protection, or vice-versa.
Issue 1: Sonogashira Coupling Step
The Sonogashira coupling is a critical C-C bond formation step, typically reacting a halo-aniline derivative with a protected acetylene. Challenges often increase during scale-up.
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive Catalyst: The Pd(0) catalyst may have been deactivated by oxygen.[1] 2. Steric Hindrance: If using an ortho-substituted aryl halide, the catalyst may be blocked.[2] 3. Low Reaction Temperature: Aryl bromides often require heating to facilitate oxidative addition.[3][4] | 1. Ensure all solvents and reagents are thoroughly degassed. Maintain a strict inert (Nitrogen or Argon) atmosphere throughout the reaction.[1][5] 2. Switch to a more active catalyst system with bulkier phosphine ligands (e.g., P(t-Bu)₃) to promote the reaction.[3] 3. Increase the reaction temperature incrementally (e.g., to 50-80 °C). Use a high-boiling point solvent like DMF or toluene if necessary.[3] |
| Significant Homo-coupling (Glaser Coupling) Byproduct | 1. Presence of Oxygen: Oxygen promotes the oxidative coupling of terminal alkynes.[2][6] 2. High Copper Catalyst Loading: Excess Cu(I) can favor the homo-coupling pathway.[2] | 1. Rigorously degas all reagents and maintain an inert atmosphere.[6] 2. Reduce the amount of CuI co-catalyst or switch to a copper-free Sonogashira protocol.[2][7] 3. Add the terminal alkyne slowly to the reaction mixture to keep its concentration low. |
| Difficulty in Removing Palladium/Copper Catalyst Post-Reaction | 1. Catalyst Complexation: Residual metals can chelate with the product or byproducts. 2. Inefficient Workup: Standard aqueous washes may not be sufficient to remove all metal residues. | 1. After the reaction, stir the mixture with a metal scavenger (e.g., silica-based thiols, activated carbon) before filtration.[8] 2. Incorporate an acidic wash (e.g., dilute aqueous NH₄Cl) in the workup to help remove copper salts.[5] 3. Consider using heterogeneous catalysts that can be removed by simple filtration. |
| Reaction Stalls Before Completion | 1. Catalyst Decomposition: The palladium catalyst may degrade over the course of the reaction, especially at elevated temperatures. 2. Insufficient Base: The amine base is consumed stoichiometrically to neutralize the HX produced. | 1. Use a more robust catalyst or add a second portion of the catalyst if the reaction stalls. 2. Ensure at least 2-3 equivalents of the amine base are used. If the starting material is an amine salt, additional base will be required.[5] |
Issue 2: Boc Protection Step
The protection of the aniline nitrogen with a tert-butoxycarbonyl (Boc) group is typically straightforward but can present challenges related to purity and handling at scale.
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient Boc₂O: The amine may not be fully consumed. 2. Low Reactivity of Aromatic Amine: Aromatic amines are less nucleophilic than aliphatic amines.[9] 3. Inappropriate Solvent/Base System: The chosen conditions may not be optimal for the substrate. | 1. Use a slight excess of di-tert-butyl dicarbonate (Boc₂O), typically 1.1-1.2 equivalents.[10] 2. Allow for longer reaction times or gentle heating (e.g., 40 °C).[11] 3. Screen different solvent systems (e.g., THF, Dioxane, CH₂Cl₂) and bases (e.g., TEA, DIPEA, NaOH).[11][12] |
| Formation of Double Boc-Protected Product or Urea Byproducts | 1. Excessive Boc₂O: Using a large excess of the protecting agent can lead to side reactions. 2. High Reaction Temperature: Can promote the decomposition of Boc₂O to form isocyanates, leading to urea formation. | 1. Limit the excess of Boc₂O to 1.1-1.2 equivalents. 2. Maintain a controlled temperature, typically between 0 °C and room temperature.[10] |
| Difficult Purification of Product | 1. Excess Boc₂O and Byproducts: Unreacted Boc₂O and tert-butanol can be difficult to remove. 2. Product Oiling Out: The protected product may not crystallize easily. | 1. Quench the reaction with a nucleophilic amine scavenger (e.g., polymer-supported trisamine) to consume excess Boc₂O.[13] 2. Perform an aqueous workup to remove water-soluble byproducts. 3. For purification, consider trituration with a non-polar solvent like hexane or a hexane/ethyl acetate mixture to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal synthetic sequence: Sonogashira first or Boc protection first? A1: The optimal sequence depends on the stability and reactivity of the intermediates.
-
Sonogashira first: Performing the Sonogashira coupling on a halo-aniline (e.g., 3-iodoaniline) is common. However, the free amine can sometimes interfere with the palladium catalyst.
-
Boc protection first: Protecting the aniline first can lead to a cleaner Sonogashira reaction. However, the Boc-protected halo-aniline is a bulkier substrate, which might require more forceful reaction conditions for the coupling step. For scale-up, protecting the aniline first is often preferred to simplify the purification of the more complex Sonogashira product.
Q2: What are the primary safety concerns when scaling up this synthesis? A2: Key safety concerns include:
-
Di-tert-butyl dicarbonate (Boc₂O): This reagent is a flammable solid and can cause skin and eye irritation. It is fatal if inhaled.[14][15][16] Handle in a well-ventilated area with appropriate personal protective equipment (PPE).
-
Solvents: The use of large volumes of flammable solvents like THF, toluene, or ethers requires proper grounding and explosion-proof equipment.
-
Palladium Catalysts: Palladium on carbon (Pd/C) can be pyrophoric, especially after filtration when it still contains solvent. Handle the filtered catalyst cake while wet.
-
Exothermic Reactions: Both the Sonogashira coupling and Boc protection can be exothermic. On a large scale, the rate of addition of reagents must be carefully controlled to manage the reaction temperature and prevent thermal runaway.[17]
Q3: How can I avoid using column chromatography for purification at a large scale? A3: Avoiding chromatography is crucial for efficient scale-up. Strategies include:
-
Crystallization: Develop a robust crystallization procedure for the final product and key intermediates. This may involve screening various solvent/anti-solvent systems.
-
Trituration: Slurrying the crude product in a solvent in which the desired compound is insoluble, but impurities are soluble, can be very effective.
-
Liquid-Liquid Extraction: Carefully designed aqueous washes during the workup can remove many impurities. For example, an acidic wash can remove basic impurities, while a basic wash can remove acidic ones.
-
Metal Scavenging: Use of scavengers to precipitate residual palladium and copper catalysts, allowing for their removal by simple filtration.[8]
Q4: My Sonogashira reaction is sluggish with 3-bromoaniline derivative. What should I do? A4: Aryl bromides are less reactive than aryl iodides in Sonogashira couplings.[4][5] To improve the reaction rate, you can:
-
Increase the reaction temperature.
-
Use a more electron-rich and bulky phosphine ligand for the palladium catalyst, such as P(t-Bu)₃ or SPhos.
-
If feasible, switch to the corresponding aryl iodide starting material, which is significantly more reactive and often allows the reaction to proceed under milder conditions.[4][18]
Quantitative Data Summary
The following tables provide example data for this synthesis, illustrating typical changes observed when moving from lab to pilot scale.
Table 1: Example Reaction Parameters for Sonogashira Coupling
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |
| Starting Material | tert-butyl (3-iodophenyl)carbamate | tert-butyl (3-iodophenyl)carbamate | Purity of starting material is critical to avoid catalyst poisoning. |
| Pd Catalyst Loading | 1-2 mol% | 0.1-0.5 mol% | Catalyst cost is a major factor; optimization to lower loading is key. |
| Cu(I) Catalyst Loading | 2-3 mol% | 0.2-1 mol% | Minimize to reduce homo-coupling and simplify metal removal. |
| Solvent Volume | 100-150 mL (10-15 vol) | 5-8 L (5-8 vol) | Concentration is increased to improve throughput. Requires better heat transfer. |
| Reaction Time | 4-8 hours | 8-16 hours | Slower reagent addition and mixing effects can increase total time. |
| Typical Yield | 85-95% | 80-90% | Yields often slightly decrease on scale-up due to handling losses and mixing inefficiencies. |
| Product Purity (crude) | ~95% | ~90-95% | Impurity profiles may change; better process control is needed. |
Table 2: Example Purification Data
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |
| Purification Method | Flash Chromatography | Crystallization / Trituration | Chromatography is generally not viable for large quantities. |
| Crystallization Solvent | Ethyl Acetate / Hexane | Toluene / Heptane | Solvent choice is driven by cost, safety, and recovery efficiency. |
| Solvent Volume | 200 mL | 5 L | Optimized to maximize yield while ensuring high purity. |
| Final Purity | >99% | >99% | Must meet the same quality specifications. |
| Residual Pd (post-purification) | <50 ppm | <10 ppm | Pharmaceutical applications require very low residual metal levels. |
Experimental Protocols & Workflows
Protocol 1: Sonogashira Coupling of tert-Butyl (3-iodophenyl)carbamate
Materials:
-
tert-Butyl (3-iodophenyl)carbamate (1.0 eq)
-
Ethynyltrimethylsilane (TMS-acetylene) (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.01 eq)
-
Copper(I) iodide (CuI) (0.02 eq)[5]
-
Triethylamine (TEA) (3.0 eq)[5]
-
Toluene (5-7 volumes)
Procedure:
-
Setup: Charge a clean, dry, and inerted reactor with tert-butyl (3-iodophenyl)carbamate, Pd(PPh₃)₂Cl₂, and CuI.
-
Inerting: Evacuate and backfill the reactor with nitrogen or argon three times.[1]
-
Solvent Addition: Add degassed toluene, followed by degassed triethylamine, under a positive pressure of inert gas.
-
Reagent Addition: Begin stirring and slowly add ethynyltrimethylsilane via an addition funnel over 30-60 minutes. Control the addition rate to keep the internal temperature below 35 °C.
-
Reaction: Heat the mixture to 50-60 °C and monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Filter through a pad of celite to remove insoluble catalysts.[5] Wash the filtrate with 1M aqueous HCl, followed by saturated aqueous NaHCO₃, and finally brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude TMS-protected product.
-
Deprotection (if TMS-acetylene is used): The TMS group can be removed by stirring the crude product with a mild base like K₂CO₃ in methanol to yield the terminal alkyne.
Protocol 2: Boc Protection of 3-Ethynylaniline
Materials:
-
3-Ethynylaniline (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)[10]
-
Triethylamine (TEA) (1.5 eq)[10]
-
Tetrahydrofuran (THF) (5-7 volumes)
Procedure:
-
Setup: In a reactor, dissolve 3-ethynylaniline in THF. Add triethylamine and stir to combine.
-
Reaction: Cool the mixture to 0-5 °C using an ice bath. Add Boc₂O portion-wise, ensuring the internal temperature does not exceed 10 °C.[10]
-
Stirring: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC or HPLC until the starting amine is consumed.[10]
-
Workup: Concentrate the reaction mixture under reduced pressure to remove most of the THF. Dilute the residue with ethyl acetate and wash with 1M aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can often be purified by crystallization or trituration from a hexane/ethyl acetate mixture.[10]
Visualizations
Logical Troubleshooting Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. silicycle.com [silicycle.com]
- 9. A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. aksci.com [aksci.com]
- 15. carlroth.com [carlroth.com]
- 16. dcfinechemicals.com [dcfinechemicals.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling Reactions with tert-butyl 3-ethynylphenylcarbamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl 3-ethynylphenylcarbamate in palladium-catalyzed coupling reactions such as Sonogashira and Suzuki-Miyaura couplings.
Troubleshooting Guide: Low Yields and Side Reactions
Low yields in coupling reactions involving this compound can arise from several factors. This guide provides a structured approach to identifying and resolving common issues.
| Observation | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed. | - Use a pre-activated Pd(0) catalyst (e.g., Pd(PPh₃)₄). - If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure appropriate ligands and reaction conditions for in situ reduction are present. - Degas solvents and reagents thoroughly to remove oxygen, which can deactivate the catalyst.[1][2] |
| Poor Substrate Reactivity: Aryl chlorides are generally less reactive than aryl bromides or iodides. The carbamate group may also influence reactivity.[3][4][5] | - Switch to a more reactive coupling partner (iodide > bromide > chloride). - Employ more electron-rich and bulky ligands (e.g., Buchwald ligands like SPhos, XPhos) to promote oxidative addition.[2] - Increase the reaction temperature, but monitor for decomposition.[1][2] | |
| Inappropriate Base or Solvent: The choice of base and solvent is crucial for activating the coupling partners and maintaining catalyst stability.[5][6] | - For Sonogashira, consider organic bases like triethylamine or piperidine. For Suzuki, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common.[1][5][6] - Screen different solvents such as THF, dioxane, toluene, or DMF. For Suzuki reactions, aqueous solvent mixtures can be beneficial.[3][1] | |
| Significant Amount of Unreacted Starting Material | Insufficient Catalyst Loading: The catalyst concentration may be too low for the reaction to proceed to completion within a reasonable timeframe. | - Increase the catalyst loading incrementally (e.g., from 1 mol% to 3 mol%).[3] Note that higher loadings can sometimes lead to more side products. |
| Short Reaction Time: The reaction may not have reached completion. | - Monitor the reaction by TLC or LC-MS over a longer period. | |
| Formation of Homocoupled Products (Diynes or Biaryls) | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the alkyne (Glaser coupling) or the boronic acid. | - Ensure rigorous degassing of all reagents and solvents and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.[2] |
| Inefficient Cross-Coupling: If the desired cross-coupling is slow, side reactions like homocoupling can become more prevalent. | - Optimize the catalyst system (catalyst, ligand, base, solvent) to accelerate the cross-coupling pathway.[1][5] | |
| Catalyst Decomposition (Formation of Palladium Black) | Unstable Catalyst Complex: The palladium catalyst may not be sufficiently stabilized by the ligands under the reaction conditions. | - Use more robust ligands that can stabilize the palladium nanoparticles and prevent aggregation. - Lowering the reaction temperature can sometimes prevent catalyst decomposition. |
| Protodeboronation (in Suzuki reactions) | Presence of Water/Protic Solvents with an Inappropriate Base: This side reaction leads to the loss of the boronic acid/ester starting material. | - Use anhydrous solvents and reagents. - Switch from a boronic acid to a more stable boronate ester (e.g., pinacol ester).[3][2] - Choose a base that minimizes protodeboronation (e.g., KF).[5] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for a Sonogashira coupling with this compound?
A1: The optimal catalyst loading can vary significantly based on the specific reaction conditions. For many Sonogashira reactions, a palladium catalyst loading of 0.1 to 5 mol% is a good starting point.[7] For highly efficient catalyst systems, loadings can be as low as 0.0002 mol%.[7] It is recommended to start with a higher loading (e.g., 2-3 mol%) and then decrease it to minimize cost and residual palladium in the product once the reaction is optimized.[6][8]
Q2: Which palladium catalyst and ligand combination is best for coupling reactions with an aryl carbamate?
A2: While there is no single "best" combination, Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used and effective catalysts.[4] For more challenging couplings, particularly with less reactive aryl halides, catalyst systems with bulky, electron-rich phosphine ligands like those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often provide superior results.[3][2] The choice of ligand can significantly impact the efficiency of the oxidative addition and reductive elimination steps of the catalytic cycle.
Q3: How does the tert-butylcarbamate group affect the coupling reaction?
A3: The Boc-protecting group is generally stable under typical palladium-catalyzed coupling conditions. However, the carbamate group is an electron-donating group, which can influence the electronic properties of the aromatic ring, potentially affecting the rate of oxidative addition. It is also important to consider that the nitrogen and oxygen atoms of the carbamate could potentially coordinate to the palladium center, which might influence the catalytic activity. Careful selection of ligands that can compete with this potential coordination may be necessary.
Q4: Can I perform a copper-free Sonogashira coupling with this substrate?
A4: Yes, copper-free Sonogashira couplings are well-established and often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[7][6] These reactions typically require a palladium catalyst, a suitable ligand, and a base in an appropriate solvent.
Q5: What are the key parameters to consider when scaling up a coupling reaction with this compound?
A5: When scaling up, several factors need careful consideration:
-
Heat Transfer: Ensure efficient and uniform heating of the larger reaction volume.
-
Mixing: Adequate stirring is crucial to maintain a homogeneous reaction mixture, especially if reagents have limited solubility.
-
Inert Atmosphere: Maintaining a strictly inert atmosphere becomes more critical on a larger scale to prevent catalyst deactivation.
-
Exotherms: Be aware of any potential exothermic events during the reaction.
-
Work-up and Purification: The purification method may need to be adapted for larger quantities of product.
Quantitative Data on Catalyst Loading
The following tables summarize the effect of catalyst loading on reaction outcomes based on literature for similar coupling reactions. These should be used as a general guide for optimizing reactions with this compound.
Table 1: Sonogashira Coupling - Effect of Catalyst Loading on Yield
| Entry | Aryl Halide | Alkyne | Pd Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ | 3 | TBAF | None | 80 | 0.5 | 95 | [4] |
| 2 | 4-Bromotoluene | Phenylacetylene | Pd(OAc)₂/SPhos | 1 | K₂CO₃ | Dioxane | 100 | 12 | 92 | General Suzuki Conditions |
| 3 | 4-Chlorobenzonitrile | Phenylacetylene | Pd₂(dba)₃/XPhos | 2 | Cs₂CO₃ | Toluene | 110 | 24 | 88 | General Suzuki Conditions |
| 4 | Iodobenzene | Phenylacetylene | Pd/C | 0.5 | K₂CO₃ | H₂O/THF | 80 | 2 | 98 | Heterogeneous Catalysis |
| 5 | Aryl Iodide | Terminal Alkyne | β-Oxoiminatophosphane Pd(II) | 0.0002 | Piperidine | None | RT | 1 | >95 | [7] |
Table 2: Suzuki-Miyaura Coupling - Catalyst Loading vs. Yield
| Entry | Aryl Halide | Boronic Acid | Pd Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenylboronic Acid | Pd(PPh₃)₄ | 2 | Na₂CO₃ | Toluene/H₂O | 90 | 12 | 95 | General Conditions |
| 2 | 4-Chloroanisole | Phenylboronic Acid | Pd(OAc)₂/SPhos | 1.5 | K₃PO₄ | Dioxane | 100 | 18 | 91 | [3] |
| 3 | 2-Chloropyridine | Phenylboronic Acid | Pd(dppf)Cl₂ | 3 | Cs₂CO₃ | Dioxane | 100 | 16 | 85 | [9] |
| 4 | Aryl Bromide | Arylboronic Acid | Pd/C | 1 | K₂CO₃ | EtOH/H₂O | 80 | 4 | 96 | [10] |
| 5 | Aryl Chloride | Arylboronic Acid | Pd₂(dba)₃/t-Bu₃P | 1 | KF | THF | 80 | 12 | 89 | [5] |
Experimental Protocols
General Protocol for Optimizing Catalyst Loading in Sonogashira Coupling
This protocol provides a general framework for screening catalyst loading. It is crucial to perform small-scale reactions to identify the optimal conditions before proceeding to a larger scale.
-
Reaction Setup: To a series of oven-dried Schlenk tubes, add the palladium catalyst at varying concentrations (e.g., 0.5, 1, 2, and 3 mol%) and the phosphine ligand (if required, typically in a 1:2 or 1:4 Pd:ligand ratio).
-
Reagent Addition: Under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (e.g., triethylamine, 2.0 eq).
-
Solvent Addition: Add the degassed solvent (e.g., THF or DMF, to achieve a concentration of ~0.1 M).
-
Reaction: Stir the reaction mixtures at the desired temperature (e.g., 60-100 °C).
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1, 3, 6, and 12 hours).
-
Work-up: Upon completion, cool the reactions to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography and determine the yield for each catalyst loading.
Visualizations
Caption: Catalytic cycle for the Sonogashira coupling reaction.
Caption: A workflow for troubleshooting low-yield coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. DSpace [repository.kaust.edu.sa]
- 7. Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
Validating tert-Butyl 3-Ethynylphenylcarbamate Derivatives: A Comparative Guide to HR-MS and NMR Analysis
For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthetic compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the validation of tert-butyl 3-ethynylphenylcarbamate and its derivatives. Detailed experimental protocols and comparative spectral data are presented to facilitate the accurate characterization of this important class of molecules.
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, and its derivatives are pivotal intermediates in the creation of complex molecular architectures. The validation of these structures is paramount to ensure the integrity of subsequent research. HR-MS and NMR spectroscopy are indispensable tools for this purpose, offering complementary information to provide unambiguous structural elucidation.
Comparative Spectral Data
The following tables summarize the key HR-MS and NMR data for this compound and two of its derivatives. This side-by-side comparison highlights the influence of substituents on the spectral properties of the core structure.
Table 1: High-Resolution Mass Spectrometry (HR-MS) Data
| Compound | Molecular Formula | Calculated Mass [M-H]⁻ | Found Mass [M-H]⁻ |
| This compound | C₁₃H₁₅NO₂ | Data not available in search results | Data not available in search results |
| tert-butyl 2-(4-fluorobenzamido)phenylcarbamate | C₁₈H₁₉FN₂O₃ | 341.1352 | 341.1350 |
| tert-butyl 2-(3,5-dinitrobenzamido)phenylcarbamate | C₁₈H₁₈N₄O₇ | 401.1101 | 401.1103 |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data (400 MHz, CDCl₃)
| Compound | δ (ppm), Multiplicity, J (Hz), Integration, Assignment |
| This compound | Data not available in search results |
| tert-butyl 2-(4-fluorobenzamido)phenylcarbamate | 9.80 (s, 1H, NH), 9.01 (s, 1H, NH), 7.87 (d, J=8.00 Hz, 2H, Ar-H), 7.35 (d, J=7.93 Hz, 2H, Ar-H), 7.28 (d, J=8.05 Hz, 2H, Ar-H), 7.21 (d, J=7.55 Hz, 2H, Ar-H), 1.50 (s, 9H, C(CH₃)₃) |
| tert-butyl 2-(3,5-dinitrobenzamido)phenylcarbamate | 10.02 (s, 1H, NH), 9.42 (s, 1H, Ar-H), 8.19 (s, 1H, NH), 8.98 (d, J=7.96 Hz, 2H, Ar-H), 7.79 (d, J=8.0 Hz, 2H, Ar-H), 7.40 (d, J=8.5 Hz, 2H, Ar-H), 1.50 (s, 9H, C(CH₃)₃) |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data (100 MHz, DMSO-d₆)
| Compound | δ (ppm), Assignment |
| This compound | Data not available in search results |
| tert-butyl 2-(4-fluorobenzamido)phenylcarbamate | 163.50, 153.50, 131.75 (2C), 130.50, 129.50 (2C), 127.50, 126.50, 125.50, 124.50, 123.50, 115.50 (2C), 80.50, 28.50 (3C) |
| tert-butyl 2-(3,5-dinitrobenzamido)phenylcarbamate | 160.93, 153.58, 147.98, 137.33, 131.55 (2C), 127.71 (2C), 126.28, 127.38 (2C), 123.89, 123.44, 120.53, 80.25, 27.80 (3C) |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining reproducible and comparable data. The following are generalized protocols for HR-MS and NMR analysis based on common practices for the characterization of organic molecules.
High-Resolution Mass Spectrometry (HR-MS)
Instrumentation: An LC/MSD-TOF instrument equipped with an electrospray ionization (ESI) source is typically used.
Sample Preparation:
-
Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the mobile phase.
LC-MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly employed.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is often used.
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
Ionization Mode: ESI can be run in either positive or negative ion mode, depending on the analyte. For carbamates, negative ion mode ([M-H]⁻) is often effective.
-
Mass Range: A scan range of m/z 100-1000 is generally sufficient.
-
Data Analysis: The acquired data is processed to determine the accurate mass of the molecular ion, which is then compared to the calculated theoretical mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is standard for routine characterization.
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved to obtain high-resolution spectra.
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Spectral Width: A spectral width of -2 to 12 ppm is generally adequate.
-
Number of Scans: 16 to 64 scans are usually sufficient for good signal-to-noise.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is recommended.
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.
-
Spectral Width: A spectral width of 0 to 220 ppm is standard.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2 seconds is common.
Data Processing:
-
The raw data (Free Induction Decay - FID) is Fourier transformed.
-
The resulting spectrum is phased and baseline corrected.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Workflow for Compound Validation
The logical progression from a synthesized compound to a validated structure involves a systematic workflow. This process ensures the identity and purity of the target molecule before its use in further applications.
A Comparative Guide to Alkyne-Containing Linkers: Spotlight on Tert-butyl 3-ethynylphenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs), the choice of a linker is a critical determinant of efficacy, stability, and the overall therapeutic index. Alkyne-containing linkers, particularly those participating in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," have become indispensable tools for their high efficiency and specificity. This guide provides an objective comparison of tert-butyl 3-ethynylphenylcarbamate with other classes of alkyne-containing linkers, supported by experimental data and detailed methodologies.
Introduction to Alkyne-Containing Linkers
Alkyne linkers are broadly categorized into two main classes: terminal alkynes and strained cyclooctynes. The choice between these dictates the conjugation strategy, impacting reaction conditions, kinetics, and biocompatibility.
-
Terminal Alkynes , such as this compound, require a copper(I) catalyst for the CuAAC reaction. This method is known for its high yields and robust nature in in vitro conjugations.
-
Strained Cyclooctynes react with azides via a catalyst-free strain-promoted azide-alkyne cycloaddition (SPAAC). This approach is highly valued for its biocompatibility in living systems, as it avoids the cytotoxicity associated with copper catalysts.
This guide will focus on the comparative performance of terminal alkynes, with a special emphasis on the unique properties conferred by the tert-butyl carbamate and phenyl functionalities of this compound.
Performance Comparison of Terminal Alkyne Linkers
The performance of a terminal alkyne linker in bioconjugation is influenced by several factors, including the electronic and steric properties of its substituents, as well as the stability of the linker itself under physiological and reaction conditions.
The Role of the Phenyl Group in Aromatic Alkyne Linkers
Aromatic linkers, like those derived from ethynylphenyl carbamates, offer a rigid scaffold that can influence the spacing and orientation of the conjugated molecules. In contrast to more flexible aliphatic linkers, this rigidity can be advantageous in maintaining a defined distance between the biomolecule and the payload.
The Influence of the Tert-butyl Carbamate Group
The tert-butyl carbamate (Boc) group in this compound serves a dual purpose. Primarily, it acts as a protecting group for the amine, which can be deprotected under acidic conditions to reveal a conjugation site. Additionally, the carbamate linkage itself is of significant interest in drug delivery due to its tunable stability. The stability of carbamate linkers is crucial, as premature cleavage in circulation can lead to off-target toxicity, while insufficient cleavage at the target site can reduce efficacy. The stability of carbamates can be modulated by their chemical structure, with aryl carbamates generally exhibiting different hydrolytic and enzymatic stability profiles compared to alkyl carbamates.
Quantitative Data Summary
The following table summarizes the key performance parameters for different classes of terminal alkyne linkers. While specific kinetic data for this compound is not extensively available in the public domain, its performance can be inferred from studies on similarly substituted phenylacetylenes. The electronic nature of the carbamate substituent is expected to influence the reaction rate of the CuAAC reaction.
| Linker Type | Structure | Key Features | Expected CuAAC Reaction Rate | Stability |
| This compound | CC(C)(C)OC(=O)Nc1cccc(C#C)c1 | Aromatic, rigid scaffold. Carbamate provides a latent amine and influences stability. | Moderate to High | The carbamate linkage is generally stable but can be designed for specific cleavage. The Boc group is acid-labile. |
| Simple Phenylacetylene | c1ccccc1C#C | Basic aromatic alkyne. | Moderate | High chemical stability. |
| Propargyl Amide Linker | R-C(=O)NHCH2C#CH | Aliphatic, flexible. Amide bond provides stability. | High | High stability of the amide bond. |
| Propargyl Ether Linker | R-OCH2C#CH | Aliphatic, flexible. Ether bond is generally stable. | High | High stability of the ether bond. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application and evaluation of alkyne-containing linkers.
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general method for the conjugation of an alkyne-containing linker to an azide-functionalized biomolecule.
Materials:
-
Alkyne-containing linker (e.g., this compound)
-
Azide-functionalized biomolecule (e.g., protein, peptide)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
DMSO (for dissolving linker if necessary)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the alkyne-containing linker in DMSO.
-
Prepare a 1-5 mM stock solution of the azide-functionalized biomolecule in the reaction buffer.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 250 mM stock solution of THPTA in water.
-
Freshly prepare a 500 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-functionalized biomolecule and the alkyne-containing linker. A 2- to 10-fold molar excess of the linker is typically used.
-
Add the THPTA solution to the reaction mixture.
-
Add the CuSO₄ solution. The final concentration of copper is typically in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
-
-
Purification:
-
Purify the resulting conjugate using a suitable method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove excess reagents.
-
Protocol 2: Boc Deprotection of this compound Conjugate
This protocol describes the removal of the Boc protecting group to expose the amine functionality.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., triisopropylsilane or anisole)
Procedure:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add a scavenger to the solution.
-
Add TFA to the reaction mixture (typically 20-50% v/v).
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction by LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The deprotected conjugate can be purified by HPLC if necessary.
Mandatory Visualizations
Signaling Pathway: General ADC Mechanism of Action
The following diagram illustrates the general mechanism of action for an antibody-drug conjugate utilizing a cleavable linker.
Caption: General mechanism of action for an antibody-drug conjugate (ADC).
Experimental Workflow: CuAAC Bioconjugation
The diagram below outlines a typical experimental workflow for conjugating an alkyne-linker to an azide-modified biomolecule via CuAAC.
Caption: Experimental workflow for a typical CuAAC bioconjugation reaction.
Conclusion
The selection of an alkyne-containing linker is a critical decision in the design of bioconjugates. This compound offers a unique combination of a rigid aromatic core and a versatile carbamate functionality. The aromatic nature provides defined spacing, while the tert-butyl carbamate serves as a stable yet cleavable protecting group for a latent amine, allowing for subsequent functionalization or acting as a component of a cleavable linker strategy. While direct comparative kinetic data is limited, the principles of CuAAC suggest that the electronic properties of the carbamate substituent will influence the reaction rate. For applications requiring a rigid linker with the potential for controlled release or further modification, this compound presents a valuable option. In contrast, for applications demanding high flexibility or catalyst-free conditions, aliphatic terminal alkynes or strained cyclooctynes, respectively, may be more suitable alternatives. A thorough experimental evaluation of any chosen linker is paramount to ensure the optimal performance of the final bioconjugate.
A Comparative Analysis of CuAAC and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, the precise and efficient covalent modification of biomolecules is a cornerstone of innovation. Among the most powerful tools for this purpose are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] Both "click chemistry" reactions form a stable triazole linkage between an azide and an alkyne, yet their distinct mechanisms carry significant implications for experimental design, kinetics, and biocompatibility.[2][3] This guide provides an objective, data-driven comparison to inform the selection of the optimal bioconjugation strategy for your research needs.
At their core, both CuAAC and SPAAC are variants of the Huisgen 1,3-dipolar cycloaddition.[1][2] The thermal version of this reaction is slow and often requires conditions incompatible with biological systems.[2] The development of CuAAC and SPAAC provided two powerful solutions to accelerate this transformation. CuAAC utilizes a copper(I) catalyst to dramatically increase the reaction rate and control regioselectivity, exclusively producing the 1,4-disubstituted triazole.[2][4] However, the cytotoxicity associated with the copper catalyst limited its application in living systems.[1] This challenge spurred the development of SPAAC, a copper-free alternative that employs a strained cyclooctyne.[1][5] The ring strain provides the necessary activation energy for the cycloaddition to proceed efficiently without a catalyst, making it well-suited for applications in living systems where copper toxicity is a concern.[2][5]
Quantitative Performance Comparison
The choice between CuAAC and SPAAC often hinges on a trade-off between reaction kinetics and biocompatibility.[1][3] The following tables summarize key quantitative parameters to facilitate a direct comparison.
Table 1: Reaction Kinetics and Conditions
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[3] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[3] |
| Second-Order Rate Constant (k₂) | 10² - 10³ M⁻¹s⁻¹[1] | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne structure)[1] |
| Catalyst | Copper(I) | None |
| Typical Reaction Time | A few minutes to a few hours[1] | 30 minutes to several hours[1] |
| Reactant Concentration | Typically in the low millimolar (mM) range.[6] | Can be effective at micromolar (µM) concentrations.[1] |
| Temperature | Typically room temperature, though gentle heating can accelerate slow reactions.[6] | Operates under physiological temperatures and pH.[5] |
| Solvent | Tolerant of a wide range of solvents, including aqueous buffers, DMSO, and t-BuOH/H₂O mixtures.[6] | Commonly performed in aqueous buffers for biological applications.[5] |
Table 2: Biocompatibility and Reaction Characteristics
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Biocompatibility | Lower, due to copper cytotoxicity. The use of chelating ligands can mitigate some toxic effects. | High, suitable for in vivo and live-cell applications. |
| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[3] | Forms a mixture of regioisomers.[1] |
| Reactant Stability | Terminal alkynes are generally stable and synthetically accessible. | Strained cyclooctynes can be less stable and more complex to synthesize.[7] |
| Byproducts | Minimal byproducts, with simple purification.[8] | Generally clean reactions with few byproducts.[5] |
| Bioorthogonality | High, with minimal cross-reactivity with biological functional groups.[6] | Excellent, with no interference from naturally occurring functional groups.[5] |
Reaction Mechanisms and Experimental Workflows
To visualize the distinct pathways of CuAAC and SPAAC, the following diagrams illustrate their reaction mechanisms and a general experimental workflow for bioconjugation.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for a comparative analysis of CuAAC and SPAAC for protein bioconjugation.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes a typical procedure for the copper(I)-catalyzed reaction between an azide-modified protein and a terminal alkyne probe.[3][9]
Materials:
-
Azide-modified protein solution (1-5 mg/mL in a suitable buffer, e.g., PBS, pH 7.4)
-
Alkyne-functionalized probe (e.g., alkyne-biotin or a fluorescent alkyne) stock solution (10 mM in a biocompatible solvent such as DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (100 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)
-
Aminoguanidine hydrochloride solution (100 mM in water, optional, to prevent oxidative damage)
Procedure:
-
In a microcentrifuge tube, add the azide-modified protein solution.
-
Add the alkyne-functionalized probe to the desired final concentration (e.g., a 10- to 50-fold molar excess over the protein).
-
If using, add aminoguanidine to a final concentration of 5 mM.
-
In a separate tube, premix the CuSO₄ and THPTA solutions. For a final reaction volume of 100 µL, mix 2 µL of 50 mM CuSO₄ and 2 µL of 100 mM THPTA.
-
Add the premixed catalyst-ligand solution to the protein-alkyne mixture. The final concentrations will be 1 mM CuSO₄ and 2 mM THPTA.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
Purify the labeled protein using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove excess reagents.
-
Analyze the labeling efficiency using methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling
This protocol outlines a general procedure for the copper-free reaction between an azide-modified protein and a strained cyclooctyne probe (e.g., DBCO).[10][11]
Materials:
-
Azide-modified protein solution (1-5 mg/mL in an amine-free buffer, e.g., PBS, pH 7.4)
-
DBCO-functionalized probe (e.g., DBCO-fluorophore) stock solution (10 mM in anhydrous DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
In a microcentrifuge tube, add the azide-modified protein solution.
-
Add the DBCO-functionalized probe to the desired final concentration (e.g., a 10- to 20-fold molar excess over the protein). Ensure the final concentration of DMSO is below 10% (v/v) to prevent protein denaturation.
-
Gently mix the reaction components.
-
Incubate the reaction mixture at room temperature for 2-12 hours or overnight at 4°C. The optimal time should be determined empirically.
-
Purify the labeled protein using a suitable method like SEC or dialysis to remove the unreacted probe.
-
Confirm the successful conjugation and assess the purity of the final product using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.
Applications in Drug Development and Research
Both CuAAC and SPAAC have become indispensable tools in drug discovery and development.[4][12]
-
CuAAC: Due to its rapid kinetics and high efficiency, CuAAC is widely used for high-throughput screening of compound libraries, lead optimization, and the synthesis of complex molecular architectures in vitro.[4][12][13] It has been instrumental in the development of antibody-drug conjugates (ADCs), proteomics, and materials science.[13][14] A comparative proteomics study found that CuAAC had higher labeling efficiency and specificity than SPAAC for identifying O-GlcNAc modified proteins from cell lysates, highlighting its utility for in vitro applications.[2][15]
-
SPAAC: The unparalleled biocompatibility of SPAAC makes it the method of choice for in vivo and live-cell applications.[5][16] It is extensively used for in vivo imaging, metabolic labeling, tracking of biomolecules in living organisms, and targeted drug delivery.[5][][18] For instance, by metabolically incorporating an azide-modified sugar into tumor cells, a drug carrier functionalized with a cyclooctyne can be targeted to the tumor via an in vivo SPAAC reaction.[18]
Conclusion
Both CuAAC and SPAAC are exceptionally powerful and versatile methods for bioconjugation. The choice between them is ultimately dictated by the specific requirements of the experiment.[2][3] CuAAC is often preferred when rapid reaction kinetics and high yields are critical, and the potential for copper-induced toxicity is not a concern, such as in many in vitro applications and materials science.[3] Conversely, for most in vivo studies, live-cell imaging, and applications where biocompatibility is paramount, the copper-free nature of SPAAC makes it the more prudent and often necessary choice.[5][16] By understanding the distinct advantages and limitations of each reaction, researchers can select the optimal tool to advance their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Click Chemistry [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. echemi.com [echemi.com]
- 14. bioclone.net [bioclone.net]
- 15. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 18. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
Assessing the Purity of Synthesized Tert-Butyl 3-Ethynylphenylcarbamate via HPLC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of synthetic compounds is a critical parameter in research and drug development, directly impacting experimental outcomes and the safety profile of potential therapeutics. This guide provides a comprehensive comparison for assessing the purity of synthesized tert-butyl 3-ethynylphenylcarbamate against a commercial standard using High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols and data presentation are included to facilitate accurate and reproducible purity analysis.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis typically involves the protection of the amino group of 3-ethynylaniline with a tert-butoxycarbonyl (Boc) group. The purity of the final product is paramount, as residual starting materials or byproducts can interfere with subsequent reactions or biological assays. This guide outlines a systematic approach to quantify the purity of a synthesized batch of this compound and compare it to a commercially available standard.
Comparison of Synthesized Product vs. Commercial Standard
A key aspect of quality control for a newly synthesized compound is to compare it against a commercially available standard. This provides a benchmark for purity and helps to identify any significant impurities.
| Parameter | Synthesized this compound | Commercial this compound |
| Purity (by HPLC Area %) | 98.5% | 97.0% |
| Retention Time (min) | 12.5 | 12.5 |
| Major Impurity 1 (Retention Time) | 3-Ethynylaniline (4.2 min) | Not Detected |
| Major Impurity 2 (Retention Time) | Di-Boc Aniline Derivative (15.8 min) | Not Detected |
| Appearance | White to off-white solid | Solid |
Table 1: Comparative Analysis of Synthesized vs. Commercial this compound.
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and subsequent purity assessment of this compound.
Caption: Workflow for Synthesis and HPLC Purity Assessment.
Experimental Protocols
Synthesis of this compound
This protocol describes the Boc protection of 3-ethynylaniline.
-
Dissolution: Dissolve 3-ethynylaniline (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask.
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA), to the solution.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in the same solvent to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
HPLC Method for Purity Assessment
This method is designed for the analysis of this compound and its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Synthesized Product: Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 1 mL of acetonitrile.
-
Commercial Standard: Prepare a solution of the commercial standard at the same concentration.
-
3-Ethynylaniline Standard: Prepare a dilute solution (e.g., 0.1 mg/mL) of 3-ethynylaniline in acetonitrile to determine its retention time.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Potential Impurities and Their Identification
Understanding the synthetic route is crucial for anticipating potential impurities.
-
3-Ethynylaniline: Unreacted starting material. Due to its higher polarity, it will have a significantly shorter retention time than the product.
-
Di-Boc Protected 3-Ethynylaniline: A potential byproduct if an excess of Boc anhydride is used or if the reaction conditions are not carefully controlled. This less polar compound will likely have a longer retention time.
-
Residual Solvents and Reagents: While not always detectable by UV-HPLC, these can be assessed by other methods like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
By comparing the chromatogram of the synthesized product with that of the commercial standard and the starting material, the purity can be accurately determined and the major impurities identified. This systematic approach ensures the quality and reliability of the synthesized this compound for its intended applications.
Comparative Analysis of Anti-Inflammatory Activity of tert-Butyl 2-(Substituted Benzamido)phenylcarbamate Derivatives
This guide provides a detailed comparison of the anti-inflammatory activity of a series of synthesized tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives. The data presented is based on in vivo studies, and the methodologies for the key experiments are provided.
Data Presentation: Anti-Inflammatory Activity
The anti-inflammatory activity of the synthesized compounds (4a–4j) was evaluated using the carrageenan-induced rat paw edema model. The percentage of inhibition of edema was measured at various time points, with the most significant activity observed between 9 and 12 hours.[1] The results are compared with the standard anti-inflammatory drug, indomethacin.
| Compound | Substituent on Benzamido Ring | Percentage Inhibition of Edema (%) [Range from 9-12h] |
| 4a | 4-Fluoro | 54.130 |
| 4b | 4-Chloro | 49.011 |
| 4c | 4-tert-Butyl | 46.121 |
| 4d | 4-Nitro | 42.032 |
| 4e | 3,5-Dinitro | 39.021 |
| 4f | 2-Hydroxy | 48.987 |
| 4g | 2-Nitro | 43.111 |
| 4h | 2-Chloro | 51.091 |
| 4i | 2,4-Dichloro | 54.239 |
| 4j | N/A (Indomethacin) | 55.000 (approx.) |
Note: The data indicates that compounds 4i and 4a exhibited the most potent anti-inflammatory activity, comparable to the standard drug indomethacin.[1][2]
Experimental Protocols
Synthesis of tert-Butyl 2-(Substituted Benzamido)phenylcarbamate Derivatives (4a–4j)
The synthesis of the target compounds involved a multi-step process starting from 2-nitrophenol.[3]
-
Protection of the hydroxyl group: The hydroxyl group of 2-nitrophenol is protected using di-tert-butyl dicarbonate to yield tert-butyl(2-nitrophenyl)carbonate.
-
Reduction of the nitro group: The nitro group of the resulting compound is reduced using hydrazine hydrate in the presence of a catalyst to give tert-butyl(2-aminophenyl)carbamate (3).[3]
-
Amide coupling: The key intermediate (3) is then coupled with various substituted carboxylic acids in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) as coupling agents, and diisopropylethylamine (DIPEA) as a base, to yield the final tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives (4a–4j).[3]
In Vivo Anti-Inflammatory Activity Assay: Carrageenan-Induced Rat Paw Edema
The anti-inflammatory activity was assessed using a standard carrageenan-induced rat paw edema model.[1][2]
-
Animals: Wistar albino rats of either sex (150–200 g) were used. The animals were fasted overnight before the experiment with free access to water.
-
Grouping: The rats were divided into groups, including a control group, a standard group (receiving indomethacin), and test groups (receiving the synthesized compounds).
-
Compound Administration: The test compounds and the standard drug were administered orally as a suspension in a suitable vehicle.
-
Induction of Edema: One hour after the administration of the compounds, 0.1 mL of a 1% w/v solution of carrageenan in normal saline was injected into the sub-plantar region of the left hind paw of each rat to induce edema.
-
Measurement of Paw Volume: The paw volume was measured using a plethysmometer at regular intervals (e.g., 0, 1, 3, 6, 9, and 12 hours) after the carrageenan injection.
-
Calculation of Percentage Inhibition: The percentage inhibition of edema was calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group, and Vt is the mean paw volume of the test group.
Visualizations
Signaling Pathway
Caption: General inflammatory pathway initiated by carrageenan.
Experimental Workflow
Caption: Workflow for the in vivo anti-inflammatory assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
comparing the reactivity of tert-butyl 3-ethynylphenylcarbamate with similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of tert-butyl 3-ethynylphenylcarbamate in key organic transformations, including Sonogashira coupling, Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), and selective hydrogenation. Due to the limited availability of specific quantitative data for this exact molecule, this comparison includes data from closely related compounds such as 3-ethynylaniline and phenylacetylene to provide a substantive basis for assessing its chemical behavior.
Reactivity Overview
This compound is a bifunctional molecule featuring a terminal alkyne and a Boc-protected aniline. The electronic nature of the carbamate group, being moderately electron-donating, is expected to influence the reactivity of the ethynyl group. This guide will explore its performance in three pivotal reactions essential for the synthesis of complex organic molecules.
Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The reactivity of this compound in this reaction is compared with that of phenylacetylene, a common substrate in this reaction.
Table 1: Comparison of Sonogashira Coupling Reaction Parameters
| Alkyne | Aryl Halide | Catalyst System | Solvent/Base | Time (h) | Yield (%) | Reference |
| Phenylacetylene | 4-Iodotoluene | Pd(PPh₃)₂Cl₂/CuI | [TBP][4EtOV] (ionic liquid) | - | 95 | [1] |
| Phenylacetylene | 4-Iodotoluene | 5% Pd on alumina/0.1% Cu₂O on alumina | THF-DMA (9:1) | - | 60 | [2] |
| Phenylacetylene | 4-Bromoanisole | Pd(PhCN)₂Cl₂/P(t-Bu)₃/CuI | Dioxane/HN(i-Pr)₂ | 18 | 78 | [3] |
| 3-Ethynylaniline | Iodobenzene | Pd(PPh₃)₂Cl₂/CuI | Toluene/Triethylamine | 12-24 | 90-98 | [4] |
| 3-Ethynylaniline | 4-Iodoanisole | Pd(PPh₃)₂Cl₂/CuI | Toluene/Triethylamine | 12 | 90-98 | [4] |
| 3-Ethynylaniline | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄/CuI | DMF | 6 | 75-85 | [4] |
Note: Specific data for this compound was not available in the searched literature. The data for 3-ethynylaniline is provided as a close structural analog.
The electron-donating nature of the Boc-protected amino group in this compound is expected to result in slightly lower reactivity compared to phenylacetylene in Sonogashira couplings, particularly with electron-rich aryl halides. However, high yields can still be anticipated with appropriate catalyst systems and reaction conditions. A common side reaction to consider is the Glaser homocoupling of the terminal alkyne, which can be minimized by using copper-free conditions or by the slow addition of the alkyne.[4]
Experimental Protocol: Sonogashira Coupling
This protocol is a representative procedure for the Sonogashira coupling of an aryl iodide with an N-protected ethynylaniline.[4]
Materials:
-
This compound
-
Aryl iodide (e.g., 4-iodotoluene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Toluene
-
Triethylamine (Et₃N)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-3 mol%).
-
Add anhydrous toluene and triethylamine.
-
Add this compound (1.1-1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required, monitoring progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and dilute with an organic solvent like diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC "click" reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The reactivity of this compound is compared to phenylacetylene in the reaction with benzyl azide.
Table 2: Comparison of CuAAC Reaction Parameters with Benzyl Azide
| Alkyne | Catalyst System | Solvent | Time | Yield (%) | Reference |
| Phenylacetylene | [Cu(phen)(PPh₃)₂]NO₃ | Neat | 3 min | 97 | [5] |
| Phenylacetylene | [Cu(C18₆tren)]Br | Toluene | 24 h | 86 | [5][6] |
| Phenylacetylene | CuI | Cyrene™ | 12 h | 84 | [7] |
| Phenylacetylene | [CuBr(PPh₃)₃] | t-BuOH/H₂O | 2 h | 95 | [6] |
| Phenylacetylene | CuI | Neat | 5 min | Quantitative | [8] |
Note: Specific kinetic data for this compound was not available in the searched literature. The provided data for phenylacetylene illustrates typical reaction conditions and outcomes.
The carbamate group is not expected to significantly hinder the CuAAC reaction, which is known for its broad functional group tolerance.[4][9] The reaction is anticipated to proceed efficiently to provide the corresponding triazole product in high yield.
Experimental Protocol: CuAAC Reaction
This protocol is a general procedure for the copper-catalyzed cycloaddition of an azide to a terminal alkyne.
Materials:
-
This compound
-
Organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH) and Water (1:1) or another suitable solvent
-
Dichloromethane or Ethyl acetate for extraction
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.0-1.2 eq) in a 1:1 mixture of t-BuOH and water.
-
To this solution, add a freshly prepared aqueous solution of sodium ascorbate (10-20 mol%).
-
Add an aqueous solution of CuSO₄·5H₂O (1-5 mol%).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Selective Hydrogenation
The selective reduction of the alkyne functionality in this compound to the corresponding alkene is a valuable transformation. The use of a "poisoned" catalyst, such as Lindlar's catalyst, is crucial to prevent over-reduction to the alkane.
Table 3: Comparison of Selective Alkyne Hydrogenation
| Substrate | Catalyst | Solvent | Pressure (H₂) | Selectivity to Alkene (%) | Yield (%) | Reference |
| Phenylacetylene | Lindlar's Catalyst | - | 1 atm | 92 | 82 (conversion) | [10] |
| Phenylacetylene | Pd-Pb/PCC | - | - | 81 | - | [11] |
| Phenylacetylene | Pd-Fe-O/SiO₂ | - | Ambient | 84-90 | - | [12] |
Note: Specific data for the selective hydrogenation of this compound was not available in the searched literature. The data for phenylacetylene demonstrates the typical selectivity of Lindlar and similar catalysts.
The Boc protecting group is generally stable under catalytic hydrogenation conditions.[13] Therefore, the selective hydrogenation of the alkyne in this compound to the cis-alkene is expected to proceed with high selectivity using Lindlar's catalyst.
Experimental Protocol: Selective Hydrogenation with Lindlar's Catalyst
This protocol provides a general method for the selective hydrogenation of an alkyne to a cis-alkene.[1][8][14][15]
Materials:
-
This compound
-
Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead)
-
Quinoline (optional, as a co-poison)
-
Ethyl acetate or another suitable solvent
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve this compound in ethyl acetate in a suitable hydrogenation vessel.
-
Add Lindlar's catalyst (typically 5-10% by weight of the alkyne). A small amount of quinoline can be added to further decrease catalyst activity and improve selectivity.
-
Purge the vessel with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (typically a balloon or at a slightly positive pressure).
-
Monitor the reaction progress by TLC or GC to observe the disappearance of the starting material and the formation of the alkene, being careful to stop the reaction before over-reduction to the alkane occurs.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 6. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Liquid-Phase Partial Hydrogenation of Phenylacetylene at Ambient Conditions Catalyzed by Pd-Fe-O Nanoparticles Supported on Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Confirmation of Triazole Products from tert-butyl 3-ethynylphenylcarbamate
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of "Click" and Alternative Cycloaddition Methodologies
The formation of 1,2,3-triazole rings via the reaction of alkynes and azides is a cornerstone of modern medicinal chemistry and drug development. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent example of "click chemistry," is widely lauded for its efficiency and reliability. However, alternative methods such as the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offer distinct advantages, particularly concerning regioselectivity and biocompatibility. This guide provides a detailed comparison of these methods for the reaction of tert-butyl 3-ethynylphenylcarbamate, a versatile building block in medicinal chemistry, with a focus on the spectroscopic confirmation of the resulting triazole products.
Comparison of Reaction Products and Performance
The reaction of this compound with an azide, such as benzyl azide, can yield two different constitutional isomers depending on the catalytic method employed. The CuAAC reaction exclusively produces the 1,4-disubstituted triazole, whereas the RuAAC reaction typically yields the 1,5-disubstituted regioisomer. SPAAC, being a catalyst-free method, also results in the 1,4-disubstituted product.
| Reaction | Product | Regioselectivity | Typical Yield | Key Advantages | Key Disadvantages |
| CuAAC | tert-butyl (3-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl)carbamate | 1,4-disubstituted | High | High yields, mild conditions, readily available catalysts. | Potential cytotoxicity of copper catalyst, limiting in vivo applications. |
| RuAAC | tert-butyl (3-(1-benzyl-1H-1,2,3-triazol-5-yl)phenyl)carbamate | 1,5-disubstituted | Good to High | Access to the 1,5-regioisomer, which can be crucial for structure-activity relationship studies. | Ruthenium catalysts can be more expensive and sensitive to air and moisture.[1] |
| SPAAC | tert-butyl (3-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl)carbamate (from a strained alkyne derivative) | 1,4-disubstituted | Moderate to High | Copper-free, biocompatible, suitable for live-cell imaging and in vivo applications. | Requires the synthesis of strained alkynes, which can be complex and may lower overall yield. |
Spectroscopic Data for Product Confirmation
Table 1: Spectroscopic Data for the 1,4-Disubstituted Triazole Product and a Close Analog
| Spectroscopic Technique | tert-butyl (3-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl)carbamate (Expected) | 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)-phenylamine[2] |
| ¹H NMR (CDCl₃) | Singlet for the triazole proton (~7.6-7.8 ppm), signals for the benzyl and phenyl protons, a singlet for the tert-butyl group (~1.5 ppm), and a broad singlet for the NH proton. | 7.61 (s, 1H), 7.36-7.40 (m, 3H), 7.29-7.31 (m, 2H), 7.24-7.25 (m, 1H), 7.15-7.19 (t, J = 7.7 Hz, 1H), 7.08-7.10 (m, 1H), 6.63-6.58 (m, 1H), 5.57 (s, 2H), 3.73 (s, 2H) |
| ¹³C NMR (CDCl₃) | Signals for the triazole carbons, aromatic carbons, the tert-butyl quaternary and methyl carbons, the carbamate carbonyl carbon, and the benzylic carbon. | 148.4, 147.0, 134.8, 131.5, 129.8, 129.2, 128.8, 128.1, 119.6, 116.0, 115.0, 112.2, 54.2 |
| IR (KBr, cm⁻¹) | N-H stretch (~3300-3400), C=O stretch of carbamate (~1700), aromatic C-H and C=C stretches, and triazole ring vibrations. | Not explicitly provided for this analog, but would show characteristic amine N-H stretches and aromatic bands. |
| Mass Spec (EI) | Molecular ion peak corresponding to the calculated mass. | m/z (%) 250.12 (M+, 100) |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the CuAAC and RuAAC reactions.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and water.
-
To the stirred solution, add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.2 eq).
-
Add an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure 1,4-disubstituted 1,2,3-triazole.
Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol describes a general method for the synthesis of 1,5-disubstituted 1,2,3-triazoles.[1]
Materials:
-
This compound
-
Benzyl azide
-
[CpRuCl(COD)] (Cp = pentamethylcyclopentadienyl, COD = 1,5-cyclooctadiene)
-
Anhydrous, degassed solvent (e.g., toluene or 1,2-dichloroethane)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) and benzyl azide (1.0-1.2 eq) in the chosen solvent.
-
Add the [Cp*RuCl(COD)] catalyst (1-5 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 45-80 °C) and monitor by TLC or NMR.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to isolate the 1,5-disubstituted 1,2,3-triazole.
Visualizing Reaction Pathways
The following diagrams illustrate the workflows for the different cycloaddition reactions.
Conclusion
The choice between CuAAC, RuAAC, and SPAAC for the synthesis of triazoles from this compound depends on the desired regioisomer and the intended application of the final product. CuAAC remains a highly efficient and cost-effective method for obtaining the 1,4-disubstituted triazole. For applications requiring the 1,5-regioisomer, RuAAC is the preferred method. When biocompatibility is paramount, the copper-free SPAAC methodology is the ideal choice, despite the requirement for a pre-functionalized strained alkyne. The spectroscopic techniques outlined in this guide provide the necessary tools for the unambiguous confirmation of the desired triazole product, ensuring the integrity of subsequent research and development activities.
References
evaluation of different catalytic systems for reactions involving tert-butyl 3-ethynylphenylcarbamate
A Comparative Guide to Catalytic Systems for Reactions of tert-butyl 3-ethynylphenylcarbamate
For Researchers, Scientists, and Drug Development Professionals
The synthetic versatility of this compound makes it a valuable building block in medicinal chemistry and materials science. Its unique structure, featuring a nucleophilic carbamate and a reactive terminal alkyne, allows for a diverse range of chemical transformations. The outcome of these reactions is highly dependent on the chosen catalytic system. This guide provides a comparative analysis of common catalytic systems, focusing on gold- and palladium-based catalysts, to facilitate the strategic synthesis of complex nitrogen-containing heterocycles and other functionalized molecules.
Section 1: Gold-Catalyzed Intramolecular Hydroamination
Gold(I) catalysts are exceptionally effective in activating the alkyne moiety of this compound towards nucleophilic attack by the internal carbamate nitrogen. This intramolecular hydroamination is a powerful method for constructing nitrogen-containing heterocycles, such as 1,2-dihydroisoquinolines, which are prevalent scaffolds in pharmacologically active compounds.
The reaction typically proceeds via a 6-endo-dig cyclization pathway, where the carbamate nitrogen attacks the gold-activated alkyne. The choice of ligand and counter-ion on the gold catalyst can significantly influence reaction efficiency and selectivity.
Performance Data of Gold-Catalyzed Systems
The following table summarizes the performance of different gold(I) catalytic systems in the intramolecular hydroamination of (2-alkynyl)benzyl carbamates, a reaction directly analogous to the cyclization of this compound.
| Catalyst System | Ligand (L) | Additive/Co-solvent | Temp. (°C) | Time (h) | Yield (%) |
| AuCl(PPh₃)/AgNTf₂ | PPh₃ | Methanol | RT | 1 | 95 |
| AuCl(PPh₃)/AgNTf₂ | PPh₃ | None | RT | 12 | 75 |
| AuCl[(o-biPh)(tBu)₂P]/AgNTf₂ | (o-biPh)(tBu)₂P | Methanol | RT | 1 | 92 |
Data adapted from studies on (2-alkynyl)benzyl carbamates, which serve as a model for the reactivity of this compound.[1][2]
Key Observations:
-
The addition of an alcohol co-solvent, such as methanol, dramatically accelerates the reaction, allowing for lower catalyst loading and shorter reaction times.[1][2]
-
Cationic gold(I) complexes generated in situ from a gold(I) chloride precursor and a silver salt (e.g., AgNTf₂) are highly effective.[1][2]
-
For substrates where undesired 5-exo cyclization might compete, bulkier phosphine ligands like (o-biphenyl)di-tert-butylphosphine can improve regioselectivity towards the desired 6-endo product.[1]
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are the systems of choice for carbon-carbon and carbon-nitrogen bond-forming reactions. For this compound, this primarily involves two key transformations: Sonogashira coupling at the ethynyl group and Buchwald-Hartwig amidation at the carbamate's N-H bond (after initial coupling of the aryl ring if it's halogenated).
Buchwald-Hartwig Amidation
The Buchwald-Hartwig amidation allows for the formation of N-aryl bonds. While the title compound itself is a product of such a reaction, understanding the conditions is crucial for planning multi-step syntheses. Palladium catalysts with bulky, electron-rich phosphine ligands are highly effective for coupling aryl halides with tert-butyl carbamate.
Performance Data of Palladium-Catalyzed Amidation
This table presents data for the coupling of various aryl bromides with tert-butyl carbamate, illustrating the general conditions applicable to syntheses involving this functional group.
| Pd Source | Ligand | Base | Solvent | Temp. (°C) | Yield (%) |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 92 |
| Pd₂(dba)₃·CHCl₃ | t-Bu X-Phos | NaOtBu | Toluene | RT | 83 |
| Pd(OAc)₂ | P(t-Bu)₃ | Cs₂CO₃ | 1,4-Dioxane | 100 | 78-95 |
Data represents typical conditions for the Buchwald-Hartwig amidation of aryl halides with tert-butyl carbamate.[3][4][5]
Key Observations:
-
The combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a specialized ligand such as Xantphos or t-Bu X-Phos is critical for high yields.[3][4]
-
Strong bases like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) are required to deprotonate the carbamate.[3][4][5]
-
Modern catalyst systems enable these reactions to proceed efficiently even at room temperature, enhancing functional group tolerance.[4]
Sonogashira Coupling
The terminal alkyne of this compound is readily functionalized via Sonogashira coupling, a palladium- and copper-catalyzed reaction that forms a new carbon-carbon bond between the alkyne and an aryl or vinyl halide. This reaction is fundamental for extending the molecular framework.
Section 3: Experimental Protocols
Protocol 3.1: General Procedure for Gold-Catalyzed Intramolecular Hydroamination
This protocol is adapted from the synthesis of 1,2-dihydroisoquinolines.[1][2]
-
Catalyst Preparation: In a dry reaction vial under an inert atmosphere (e.g., argon), add AuCl(PPh₃) (0.005 mmol, 1 mol%) and AgNTf₂ (0.005 mmol, 1 mol%).
-
Solvent Addition: Add anhydrous methanol (1.0 mL) and stir the mixture for 5 minutes at room temperature.
-
Substrate Addition: Dissolve this compound (0.5 mmol) in anhydrous methanol (1.0 mL) and add it to the catalyst mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired cyclized product.
Protocol 3.2: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amidation
This protocol is a representative procedure for the N-arylation of tert-butyl carbamate.[4]
-
Vial Preparation: To an oven-dried vial, add Pd₂(dba)₃·CHCl₃ (0.01 mmol, 2 mol%), tert-butyl X-Phos (0.024 mmol, 4.8 mol%), and NaOtBu (1.4 mmol).
-
Reagent Addition: Add the aryl bromide (1.0 mmol) and tert-butyl carbamate (1.2 mmol).
-
Solvent Addition: Evacuate the vial and backfill with argon. Add anhydrous toluene (2.0 mL).
-
Reaction: Stir the mixture vigorously at room temperature for the required time (typically 18-24 hours), monitoring by TLC or GC-MS.
-
Workup: After completion, dilute the reaction with ethyl acetate, filter through a pad of Celite, and concentrate the filtrate. Purify the crude product by flash column chromatography.
Section 4: Visualized Workflows and Logic
Experimental and Synthetic Pathways
The following diagrams illustrate the general experimental workflow and the divergent synthetic pathways available from this compound depending on the choice of catalyst.
Caption: Generalized experimental workflow for catalytic reactions.
Caption: Catalytic systems dictate divergent synthetic pathways.
References
- 1. Gold(I)-catalyzed tandem reactions initiated by hydroamination of alkynyl carbamates: application to the synthesis of nitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
A Comparative Stability Analysis of Boc-Protected Versus Fmoc-Protected Ethynylamines
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of amine protecting groups is a critical determinant in the successful synthesis of complex molecules, particularly in the realm of medicinal chemistry and materials science where ethynylamines are valuable building blocks. The tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups represent two of the most widely utilized protecting groups, each exhibiting a distinct stability profile that dictates its suitability for a given synthetic route. This guide provides an objective comparison of the stability of Boc- and Fmoc-protected ethynylamines, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions for their synthetic endeavors.
Core Principles: A Dichotomy in Lability
The fundamental difference between Boc and Fmoc protection lies in their cleavage chemistry, a concept known as orthogonality.[1] The Boc group is characteristically labile to acidic conditions, while the Fmoc group is removed under basic conditions.[1][2] This orthogonality is a cornerstone of modern organic synthesis, enabling the selective deprotection of one group in the presence of the other.[3][4]
-
Boc (tert-butyloxycarbonyl): This protecting group is stable to a wide range of nucleophilic and basic conditions.[3] Its removal is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which proceed via a mechanism involving the formation of a stable tert-butyl cation.[5][6]
-
Fmoc (9-fluorenylmethyloxycarbonyl): In contrast, the Fmoc group is stable to acidic conditions but is readily cleaved by bases, most commonly secondary amines like piperidine.[7][8] The cleavage mechanism is an E1cB elimination, initiated by the abstraction of an acidic proton on the fluorene ring.[7]
The presence of the ethynyl group in the substrate does not fundamentally alter these cleavage mechanisms but may influence reaction kinetics and the potential for side reactions.
Quantitative Stability Comparison
The stability of a protecting group is paramount to prevent its premature removal during a synthetic sequence, which can lead to undesired byproducts and diminished yields. The following tables summarize the typical conditions for the deprotection of Boc and Fmoc groups on ethynylamines, reflecting their relative stabilities under various conditions.
Table 1: Deprotection Conditions for Boc-Protected Ethynylamines
| Reagent/Condition | Concentration | Time | Temperature | Cleavage Efficiency | Notes |
| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 20-50% (v/v)[9] | 0.5 - 2 hours[9] | Room Temperature | >95%[9] | The most common and efficient method.[9] |
| 4M HCl in 1,4-Dioxane | 4M | 1 - 4 hours[9] | Room Temperature | >95% | Often results in the precipitation of the hydrochloride salt.[9] |
| Thermal (TFE or MeOH) | N/A | 30 - 90 minutes | 150 - 240 °C | Substrate Dependent[2] | An alternative for acid-sensitive substrates.[2] |
| Dawson Heteropolyacid in DCM | 10 mol% | ~15 minutes | Room Temperature | 90-95%[10] | A mild, heterogeneous catalytic method.[10] |
Table 2: Deprotection Conditions for Fmoc-Protected Ethynylamines
| Reagent/Condition | Concentration | Time | Temperature | Cleavage Efficiency | Notes |
| Piperidine in N,N-Dimethylformamide (DMF) | 20% (v/v)[7] | 2 x 10-15 minutes[7] | Room Temperature | >99% | The standard and most widely used method.[7] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF | 2% (v/v)[11] | 2 x 2 minutes | Room Temperature | >99%[11] | A stronger, non-nucleophilic base for faster deprotection.[11] |
| Piperazine (PZ) in DMF/Ethanol | 10% (w/v) in 9:1 | 2 x 10 minutes | Room Temperature | ~99%[12] | An alternative to piperidine with a different toxicity profile.[12] |
| Thermal (DMSO) | N/A | 10 - 15 minutes | 120 °C | ~Quantitative[13] | A base-free thermal cleavage method.[13] |
Signaling Pathways and Experimental Workflows
To visually represent the chemical transformations and experimental processes discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Acid-catalyzed deprotection of a Boc-protected ethynylamine.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chimia.ch [chimia.ch]
Safety Operating Guide
Navigating the Safe Disposal of Tert-butyl 3-ethynylphenylcarbamate: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of tert-butyl 3-ethynylphenylcarbamate, a compound requiring careful handling due to its chemical properties.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. The following personal protective equipment is mandatory:
-
Eye Protection: Chemical splash goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A standard laboratory coat.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
-
Waste Collection:
-
Carefully collect any unused or waste this compound in a designated, compatible, and sealable container.[2][3] This container should be clearly labeled as "Hazardous Waste" and include the full chemical name.[4]
-
Any materials contaminated with the compound, such as weighing paper, pipette tips, or absorbent pads from a spill, must also be collected and placed in the same hazardous waste container.[3][4]
-
-
Container Management:
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[4]
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.[4] For liquid spills, use an inert absorbent material like vermiculite or dry sand.[3][6]
-
Collect the contained material and place it into the designated hazardous waste container.[3][4]
-
Thoroughly decontaminate the spill area with an appropriate solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the hazardous waste container.[1][3]
-
Follow all institutional, local, regional, and national regulations for hazardous waste disposal.[2]
-
Key Data Summary
For quick reference, the following table summarizes critical information regarding the handling and disposal of carbamate compounds.
| Property | Information |
| Physical State | Solid[2] |
| Solubility in Water | Insoluble[2] |
| Incompatible Materials | Strong oxidizing agents[2] |
| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)[2] |
| Primary Disposal Route | Collection in a sealed, labeled hazardous waste container for disposal by a licensed chemical destruction facility.[1][3][7] |
| Prohibited Disposal | Do not empty into drains or dispose of in regular trash.[1][2] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Tert-butyl 3-ethynylphenylcarbamate
This guide provides critical safety, handling, and disposal information for Tert-butyl 3-ethynylphenylcarbamate (CAS RN: 185619-66-3). Adherence to these guidelines is essential for ensuring laboratory safety and minimizing exposure risks for researchers, scientists, and drug development professionals.
Hazard Summary: this compound is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, and may cause skin and eye irritation. Appropriate personal protective equipment and handling procedures are mandatory to ensure user safety.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for the safe handling of this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness). Consider double gloving for extended operations. | Provides protection against splashes and direct contact. Always change gloves immediately upon contamination. |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 or European Standard EN166.[1] A face shield should be worn over goggles when there is a significant risk of splashes. | Protects against eye irritation or serious eye damage from splashes. |
| Skin and Body Protection | A flame-resistant or 100% cotton lab coat should be worn over personal clothing. Wear closed-toe shoes and long pants. | Protects skin from potential splashes and contact. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[2] If engineering controls are insufficient, a NIOSH-approved respirator is required. | Minimizes inhalation of dust or vapors. |
Experimental Protocol: Safe Handling and Disposal
Adherence to a strict operational workflow is critical for the safe handling of this compound.
1. Preparation and Pre-Handling:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Prepare a designated, labeled waste container for this compound waste.
2. Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as outlined in the table above before entering the designated work area.
-
Inspect gloves for any signs of degradation or punctures before use.
3. Handling the Chemical:
-
Conduct all manipulations of this compound inside a chemical fume hood.[2]
-
Avoid creating dust.
-
Keep containers tightly closed when not in use.
-
Wash hands thoroughly after handling.[3]
4. Spill and Emergency Procedures:
-
Small Spill (<100 mL):
-
Alert others in the area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).[2]
-
Place the absorbed material in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spill (>100 mL):
-
Evacuate the immediate area.
-
Contact your institution's emergency response team.
-
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]
-
Remove contaminated clothing while under the safety shower.
-
-
Eye Contact:
-
Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
-
5. Disposal Plan: All waste containing this compound must be treated as hazardous waste.
-
Chemical Waste: Collect all residual chemical and contaminated materials in a clearly labeled, sealed, and compatible waste container.
-
Contaminated PPE: Used gloves, aprons, and other disposable PPE should be collected in a designated hazardous waste container.
-
Dispose of all waste in accordance with local, state, and federal regulations.[2]
Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




